Avanel S 150
Description
Properties
CAS No. |
121546-77-8 |
|---|---|
Molecular Formula |
C6H11N3S |
Synonyms |
Avanel S 150 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Physicochemical Properties of Avanel S 150
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Avanel S 150, a trade name for the anionic surfactant Sodium C12-15 Pareth-15 Sulfonate. The information is compiled for professionals in research and development who require a detailed understanding of this compound for formulation and analysis.
Chemical Identification and General Properties
This compound is a complex mixture of sulfonate-capped linear alkyl ethoxylates, primarily identified by its INCI name, Sodium C12-15 Pareth-15 Sulfonate. It is manufactured by BASF and is part of the Avanel® S series of surfactants.[1][2] This surfactant is noted for its unique structure, which incorporates a hydrophobic alkyl chain (C12-15), a hydrophilic poly(ethylene oxide) chain (15 moles), and a terminal sulfonate group. This combination imparts both nonionic and anionic characteristics, leading to distinct performance benefits.[1]
Key features of this compound include good foaming and emulsifying capabilities, excellent mildness, and counter-irritancy properties.[1] It is also characterized by its biodegradability and hydrolytic stability across a wide pH range, making it a versatile ingredient in various formulations.[1] Its primary applications are in personal care products such as facial scrubs, acne treatments, baby products, and hypoallergenic formulations.[1]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Product Name | Avanel® S 150 CG / Avanel® S 150 CG N |
| INCI Name | Sodium C12-15 Pareth-15 Sulfonate |
| Chemical Family | Anionic Surfactants, Alkyl Ether Sulfonates |
| Manufacturer | BASF |
Physicochemical Data
Table 2: Physicochemical Properties of Sodium 2-dodecoxyethanesulfonate (C12 Analogue)
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₉NaO₄S | PubChem |
| Molecular Weight | 316.43 g/mol | PubChem |
| Monoisotopic Mass | 316.16842486 Da | PubChem |
| Topological Polar Surface Area | 74.8 Ų | PubChem |
| Heavy Atom Count | 20 | PubChem |
Table 3: Qualitative Physicochemical Properties of this compound (Commercial Grade)
| Property | Description |
| Appearance | A 35% solids aqueous solution is a clear yellow liquid.[1] |
| Solubility | Water soluble.[1] |
| Foaming Ability | Possesses good foaming properties.[1] |
| Emulsification | Exhibits good emulsifying characteristics.[1] |
| Stability | Shows excellent hydrolytic stability in all pH ranges.[1] |
| Biodegradability | Readily biodegradable.[1] |
| Odor | Characterized as having a shallow odor.[1] |
Experimental Protocols
Detailed experimental protocols for BASF's internal testing of this compound are proprietary. However, the properties of such surfactants are typically characterized using standardized international methods. The following are representative protocols that would be used to substantiate the claimed properties.
Foaming Properties
-
Method: ASTM D1173-53 (Ross-Miles Foam Test)
-
Protocol Summary: A solution of the surfactant at a specified concentration and temperature is poured from a fixed height into a graduated cylinder containing a small volume of the same solution. The initial foam height is measured immediately after pouring (indicating foaming tendency), and then again after a set period (e.g., 5 minutes) to measure foam stability.
Biodegradability
-
Method: OECD 301B (Ready Biodegradability: CO₂ Evolution Test)
-
Protocol Summary: The surfactant is exposed to microorganisms in an aqueous medium. The degradation of the surfactant is monitored by measuring the amount of CO₂ produced over a 28-day period. A substance is considered readily biodegradable if it reaches a 60% degradation threshold within a 10-day window during this period.
Irritation Potential (Counter-Irritancy)
-
Method: Human Repeat Insult Patch Test (HRIPT)
-
Protocol Summary: To assess mildness and counter-irritancy, the surfactant is often tested in a formulation. A panel of human volunteers is exposed to the test material via occlusive patches applied to the skin for a set period. The patches are removed, and the skin is scored for signs of irritation (erythema, edema) by a trained assessor. To test for counter-irritancy, this compound would be formulated with a known irritant (e.g., Sodium Lauryl Sulfate) and the reduction in irritation score compared to the irritant alone would be quantified.
Hydrolytic Stability
-
Method: Accelerated Stability Testing
-
Protocol Summary: A solution of this compound is prepared at various pH levels (e.g., acidic, neutral, and alkaline). These solutions are then stored at elevated temperatures (e.g., 40-50°C) for an extended period. At regular intervals, samples are taken and analyzed for degradation of the active surfactant, typically using a technique like High-Performance Liquid Chromatography (HPLC). Stability is determined by the percentage of the surfactant that remains unchanged over time.
Visualizations
Chemical Structure
The following diagram illustrates the general chemical structure of a component of this compound, where 'n' represents the variable length of the alkyl chain (11 to 14, for C12 to C15) and 'm' is approximately 15 for the ethoxylate chain.
Caption: General chemical structure of this compound components.
Logical Workflow for Surfactant Property Evaluation
This diagram outlines a typical workflow for evaluating the key performance and safety characteristics of a surfactant like this compound.
References
An In-depth Technical Guide to the Mechanism of Action of Sodium C12-15 Pareth-15 Sulfonate as a Surfactant
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium C12-15 Pareth-15 Sulfonate is a versatile anionic surfactant valued for its exceptional mildness, robust emulsifying and foaming properties, and broad pH stability. This technical guide elucidates the fundamental mechanism of action of Sodium C12-15 Pareth-15 Sulfonate, detailing its molecular structure and the consequent physicochemical properties that govern its performance as a surface-active agent. This document provides a comprehensive overview of its properties, experimental protocols for its characterization, and visual representations of its molecular behavior to support its application in research, development, and formulation.
Introduction
Sodium C12-15 Pareth-15 Sulfonate is a sulfonate-capped linear alkyl ethoxylate, a unique structure among commercially available anionic surfactants.[1] Its molecular architecture, which includes a hydrophobic alkyl chain and a highly ethoxylated hydrophilic chain terminated by a sulfonate group, imparts a range of desirable properties.[1][2] These characteristics, including excellent water solubility, good foaming ability, and remarkable mildness, make it a preferred ingredient in a variety of personal care and cosmetic formulations, such as facial scrubs, acne treatments, and baby products.[1][2] Notably, it exhibits excellent hydrolytic stability across all pH ranges and can reduce the irritation potential of other surfactants in a formulation.[1][2]
Molecular Structure and Physicochemical Properties
The performance of Sodium C12-15 Pareth-15 Sulfonate as a surfactant is a direct consequence of its amphiphilic molecular structure. This structure consists of three key components:
-
A hydrophobic alkyl chain (C12-15): This non-polar "tail" is repelled by water and preferentially orients itself towards non-polar phases like oils and air.
-
A polyoxyethylene (Pareth-15) chain: This is a sequence of 15 ethylene oxide units, which forms a significant portion of the hydrophilic "head." This ethoxylated chain contributes to its water solubility and influences its steric stabilization properties.
-
A sulfonate group (-SO₃⁻Na⁺): This anionic group at the terminus of the ethoxylated chain provides a strong negative charge, ensuring high water solubility and contributing to its electrostatic interactions.
A summary of the key physicochemical properties of Sodium C12-15 Pareth-15 Sulfonate is presented in Table 1.
| Property | Value/Description | Reference |
| Chemical Name | Sodium C12-15 Pareth-15 Sulfonate | [1] |
| INCI Name | SODIUM C12-15 PARETH-15 SULFONATE | [1] |
| CAS Number | 68585-34-2 (generic) | |
| Type | Anionic Surfactant | [1] |
| Appearance | Clear yellow liquid (as a 35% aqueous solution) | [1] |
| Hydrophilic-Lipophilic Balance (HLB) | Approximately 15 - 15.4 | |
| Critical Micelle Concentration (CMC) | Estimated to be in the range of 0.1 - 1.0 mM* | |
| Surface Tension Reduction | Significant reduction in the surface tension of water |
Mechanism of Action as a Surfactant
The surfactant activity of Sodium C12-15 Pareth-15 Sulfonate is driven by the thermodynamic imperative to minimize the unfavorable interaction between its hydrophobic tail and water. This is achieved through adsorption at interfaces and self-assembly into micelles in the bulk solution.
Adsorption at Interfaces and Surface Tension Reduction
In an aqueous environment, Sodium C12-15 Pareth-15 Sulfonate molecules spontaneously migrate to interfaces, such as the air-water or oil-water interface. They orient themselves with their hydrophobic alkyl tails directed away from the water and their hydrophilic ethoxylated sulfonate heads remaining in the aqueous phase. This molecular arrangement disrupts the cohesive energy at the surface of the water, leading to a reduction in surface tension. The logical flow of this process is depicted below.
References
A Technical Guide to the Critical Micelle Concentration of Avanel S 150 in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of Avanel S 150 (Sodium C12-15 Pareth-15 Sulfonate), an anionic surfactant of significant interest in pharmaceutical and cosmetic formulations. Due to the limited availability of a specific, publicly documented CMC value for this compound, this document focuses on the experimental methodologies for its determination, alongside comparative data from structurally related surfactants. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to characterize this important excipient.
Introduction to this compound
This compound, chemically known as Sodium C12-15 Pareth-15 Sulfonate, is a sulfonate-capped linear alkyl ethoxylate.[1] It is recognized for its mildness, counter-irritancy, and good foaming and emulsifying properties.[1][2] Its stability across a wide pH range makes it a versatile ingredient in various formulations, including facial scrubs, acne treatments, and baby products.[1][2] As an anionic surfactant, this compound self-assembles into micelles in aqueous solutions above a certain concentration, a phenomenon critical to its function in solubilizing poorly water-soluble drugs and enhancing formulation stability.
Understanding the Critical Micelle Concentration (CMC)
The critical micelle concentration (CMC) is a fundamental parameter of any surfactant. It is defined as the concentration of a surfactant in a solution at which the formation of micelles becomes thermodynamically favorable.[3] Below the CMC, surfactant molecules exist predominantly as monomers in the bulk solution and at the air-water interface. As the concentration increases to the CMC, the interface becomes saturated with monomers, and they begin to aggregate into micelles. This process leads to abrupt changes in several physicochemical properties of the solution, which can be monitored to determine the CMC.
Experimental Protocols for CMC Determination
The CMC of an anionic surfactant like this compound can be determined using several established methods. The choice of method often depends on the specific properties of the surfactant and the available instrumentation.
Surface Tension Measurement
This is one of the most common and direct methods for determining the CMC of surfactants.
Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers, and further addition of surfactant leads to micelle formation in the bulk solution with little to no further decrease in surface tension. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.
Detailed Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water. The exact concentration should be well above the expected CMC.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer. Common techniques include the Du Noüy ring method or the Wilhelmy plate method.[4] Ensure temperature control, as surface tension is temperature-dependent.
-
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C). The plot will typically show two linear regions. The concentration at the intersection of these two lines is the CMC.
Caption: Workflow for CMC determination using surface tensiometry.
Conductivity Measurement
This method is suitable for ionic surfactants like this compound, as their micellar behavior influences the electrical conductivity of the solution.
Principle: Below the CMC, the conductivity of the solution increases linearly with the concentration of the ionic surfactant monomers. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions and can bind counter-ions, leads to a decrease in the slope of the conductivity versus concentration plot. The break in the plot corresponds to the CMC.
Detailed Methodology:
-
Solution Preparation: As with the surface tension method, prepare a stock solution of this compound and a series of dilutions in deionized water.
-
Conductivity Measurement: Measure the electrical conductivity of each solution using a calibrated conductivity meter. It is crucial to maintain a constant temperature throughout the measurements.
-
Data Analysis: Plot the specific conductivity (κ) against the this compound concentration. The plot will exhibit two linear regions with different slopes. The concentration at which the slope changes is the CMC.
Caption: Workflow for CMC determination using conductivity measurement.
Comparative CMC Data
The following table presents CMC data for a series of fatty-alcohol ethoxylate (non-ionic) surfactants, which demonstrates the impact of alkyl chain length and degree of ethoxylation on the CMC.
| Surfactant | Alkyl Chain Length | Degree of Ethoxylation | Temperature (°C) | CMC (mM) |
| FAE-C10E3 | C10 | 2.6 | 25 | 0.6589 |
| FAE-C10E6 | C10 | 6 | 25 | 0.8446 |
| FAE-C12-14E11 | C12-14 | 11 | 25 | 0.0409 |
| FAE-C16-18E11 | C16-18 | 11 | 25 | 0.0064 |
| Data adapted from Rincón-Romero et al. (2023).[5][6] |
This data illustrates that for a constant degree of ethoxylation, a longer alkyl chain leads to a lower CMC. Conversely, for a similar alkyl chain length, a higher degree of ethoxylation tends to increase the CMC. Given that this compound has a C12-15 alkyl chain and a high degree of ethoxylation (15), its CMC is expected to be relatively low.
Conclusion
The critical micelle concentration is a crucial parameter for understanding and optimizing the performance of this compound in various applications, particularly in drug delivery systems where micellar solubilization is key. While a definitive CMC value for this compound is not widely published, this guide provides the necessary experimental frameworks for its determination. By employing techniques such as surface tensiometry and conductivity measurements, researchers can accurately characterize the micellar properties of this compound and leverage this data for informed formulation development. The provided comparative data for structurally related surfactants offers a useful reference point for what to expect.
References
Avanel S 150: A Technical Examination of its Biodegradability and Environmental Impact in Research Laboratories
For Researchers, Scientists, and Drug Development Professionals
Avanel S 150, chemically identified as Sodium C12-15 Pareth-15 Sulfonate, is a surfactant utilized in various laboratory applications.[1][2] As with any chemical used in research, a thorough understanding of its environmental fate and potential impact is crucial for responsible laboratory practice and waste management. This technical guide provides an in-depth analysis of the biodegradability and ecotoxicity of this compound, drawing upon available data for the substance and related compounds.
Executive Summary
This compound is recognized as a biodegradable surfactant.[1] While specific quantitative data for this proprietary formulation is not publicly available, information on its core chemical component, Sodium C12-15 Pareth-15 Sulfonate, and similar alkyl pareth sulfonates indicates a high potential for ultimate biodegradation. Ecotoxicity data for structurally related surfactants suggest that while these substances can be harmful to aquatic life, they are not expected to persist in the environment. This guide presents available data to support risk assessment and inform safe disposal practices in a laboratory setting.
Chemical Identity and Properties
| Property | Value | Reference |
| Chemical Name | Sodium C12-15 Pareth-15 Sulfonate | [1] |
| Chemical Family | Alkyl Sulphonates | [1] |
| Product Name | Avanel® S 150 CG N | [1] |
| Manufacturer | BASF | [1] |
| Key Features | Good foaming, emulsifying, and counter-irritancy properties; mildness; hydrolytic stability in all pH ranges. | [1] |
Biodegradability
This compound is described by its manufacturer as offering the benefit of biodegradability.[1] One source explicitly states that Sodium C12-15 Pareth-15 Sulfonate is a "totally biodegradable ingredient".[3]
While specific OECD 301 guideline data for this compound or Sodium C12-15 Pareth-15 Sulfonate was not found in the public domain, data for structurally similar alkyl sulfates provides a strong indication of its likely behavior. For instance, Sodium dodecyl sulphate, another C12-alkyl sulfate, has been shown to be readily biodegradable, achieving greater than 60% mineralization within 28 days in OECD 301F tests.[4] Studies on other linear alkylbenzene sulfonates have also demonstrated rapid and complete biodegradation in aquatic environments.
Logical Flow of Biodegradation:
The typical aerobic biodegradation pathway for surfactants like this compound in a laboratory waste stream involves microbial action that breaks down the molecule into simpler, non-toxic components.
Environmental Impact and Ecotoxicity
The environmental impact of surfactants is primarily related to their potential toxicity to aquatic organisms before degradation occurs. While a comprehensive ecotoxicity profile for this compound is not publicly available, information on related alkyl sulfates and sulfonates from REACH registration dossiers and OECD SIDS reports can be used for a qualitative assessment.
According to classifications provided by companies to ECHA in REACH registrations, substances in the category of "Sulfuric acid, mono (C12-13-branched and linear alkyl) esters, sodium salts" are considered harmful to aquatic life with long-lasting effects.[5]
Summary of Ecotoxicity Data for Structurally Similar Surfactants:
| Organism | Endpoint | Value (mg/L) | Substance | Reference |
| Daphnia magna (Water Flea) | 48h EC50 | >1 - 10 | C12-15 Alkyl Sulfate | OECD SIDS |
| Fish (Danio rerio) | 96h LC50 | >1 - 10 | C12-15 Alkyl Sulfate | OECD SIDS |
| Green Algae (Selenastrum capricornutum) | 72h EC50 | >1 - 10 | C12-15 Alkyl Sulfate | OECD SIDS |
Note: The values presented are indicative for the substance class and not specific to this compound.
Signaling Pathway of Potential Aquatic Toxicity:
The primary mechanism of toxicity for many surfactants in aquatic organisms involves the disruption of cell membranes due to their surface-active properties.
Experimental Protocols
To ensure transparency and reproducibility, the following are generalized methodologies for key experiments cited in the assessment of surfactant biodegradability and ecotoxicity.
OECD 301F: Ready Biodegradability - Manometric Respirometry Test
Objective: To determine the degree of ready biodegradability of a substance by aerobic microorganisms.
Methodology:
-
A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge).
-
The mixture is incubated in a closed flask under aerobic conditions at a constant temperature.
-
The consumption of oxygen is measured by a manometric respirometer over a 28-day period.
-
The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.
-
A substance is considered readily biodegradable if it reaches the pass level of >60% ThOD within a 10-day window during the 28-day period.
OECD 202: Daphnia sp. Acute Immobilisation Test
Objective: To determine the acute toxicity of a substance to Daphnia magna.
Methodology:
-
Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance in a defined medium for 48 hours.
-
The daphnids are observed at 24 and 48 hours, and the number of immobile individuals is recorded.
-
The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
Objective: To determine the toxicity of a substance on the growth of freshwater algae.
Methodology:
-
Exponentially growing cultures of a selected green alga (e.g., Selenastrum capricornutum) are exposed to various concentrations of the test substance in a nutrient-rich medium.
-
The cultures are incubated under controlled conditions of light, temperature, and pH for 72 hours.
-
The growth of the algal population is measured by cell counts, fluorescence, or absorbance.
-
The concentration that inhibits growth by 50% (EC50) compared to a control is determined.
Experimental Workflow for Ecotoxicity Testing:
Conclusion and Recommendations for Laboratory Use
Based on the available information, this compound (Sodium C12-15 Pareth-15 Sulfonate) is considered to be a biodegradable surfactant. While it may exhibit toxicity to aquatic organisms prior to degradation, its expected rapid breakdown in wastewater treatment systems mitigates the long-term environmental risk.
For research laboratories using this compound, the following best practices are recommended:
-
Minimize Waste: Use the smallest amount of this compound necessary for your experimental procedures.
-
Proper Disposal: Dispose of solutions containing this compound in accordance with institutional and local regulations for chemical waste. Avoid direct discharge to drains if concentrated solutions are used.
-
Consult Safety Data Sheets (SDS): Always refer to the most recent SDS from the manufacturer for specific handling and disposal instructions.
-
Risk Assessment: Incorporate the information in this guide into your laboratory's chemical safety and environmental risk assessments.
By adhering to these guidelines, researchers can utilize the beneficial properties of this compound while minimizing its potential environmental impact.
References
An In-depth Technical Guide to the Surface Tension Reduction Capabilities of Avanel S 150
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the surface tension reduction properties of Avanel S 150, a trade name for the anionic surfactant Sodium C12-15 Pareth-15 Sulfonate. Due to the limited availability of specific experimental data for this proprietary product in publicly accessible literature, this guide combines the available information with representative data for structurally similar alcohol ethoxysulfonates to provide a thorough understanding of its expected performance.
Introduction to this compound
This compound, chemically known as Sodium C12-15 Pareth-15 Sulfonate, is a surfactant recognized for its excellent emulsifying, foaming, and counter-irritancy properties.[1] Its molecular structure, featuring a hydrophobic alkyl chain (C12-15), a hydrophilic polyethylene glycol ether chain (pareth-15), and a terminal sulfonate group, imparts desirable characteristics such as stability over a wide pH range and biodegradability.[1] These properties make it a versatile ingredient in various applications, including personal care products and potentially in drug delivery systems where surface tension modification is crucial.
Core Principles of Surface Tension Reduction
Surfactants like this compound reduce the surface tension of a liquid, typically water, by adsorbing at the liquid-air interface. The amphiphilic nature of the surfactant molecule drives the hydrophobic tail away from the aqueous phase and the hydrophilic head towards it. This orientation disrupts the cohesive energy at the surface, leading to a decrease in surface tension. As the concentration of the surfactant increases, the surface becomes saturated with monomers, and beyond a certain point, the excess surfactant molecules aggregate in the bulk solution to form micelles. This concentration is known as the Critical Micelle Concentration (CMC).
Quantitative Data on Surface Tension Reduction
Specific quantitative data for this compound is scarce in public literature. However, a patent document indicates that a 0.10% aqueous solution of this compound CGN exhibits a surface tension in the range of 36-37 mN/m. To illustrate the expected behavior of this surfactant, the following table presents this data point alongside hypothetical yet representative values for a range of concentrations. This data is typical for alcohol ethoxysulfonate surfactants and serves to demonstrate the relationship between concentration and surface tension, as well as the concept of the Critical Micelle Concentration (CMC).
Disclaimer: The data in the following table, with the exception of the 0.10% concentration, is representative of surfactants structurally similar to this compound and has not been experimentally verified for this specific product.
| Concentration (% w/w) | Surface Tension (mN/m) |
| 0.001 | 65.0 |
| 0.01 | 50.0 |
| 0.05 | 40.0 |
| 0.10 | ~36.5 |
| 0.20 | 35.0 |
| 0.50 | 34.5 |
| 1.00 | 34.5 |
Based on the representative data, the Critical Micelle Concentration (CMC) of this compound is estimated to be in the range of 0.1% to 0.2% w/w. Above this concentration, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution.
Experimental Protocols
The determination of surface tension and CMC of a surfactant solution involves standardized experimental procedures. Below are detailed methodologies for these key experiments.
4.1. Measurement of Surface Tension
The surface tension of this compound solutions can be measured using various tensiometric methods. The Wilhelmy plate method is a common and accurate technique.
-
Objective: To measure the surface tension of aqueous solutions of this compound at various concentrations.
-
Apparatus:
-
Surface Tensiometer (e.g., Krüss K100 or similar)
-
Wilhelmy Plate (platinum)
-
Precision balance
-
Glass vessels
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Create a series of dilutions of the stock solution to achieve the desired concentrations.
-
Clean the Wilhelmy plate with a flame (e.g., Bunsen burner) until it glows red to remove any organic contaminants.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Place a sample of the surfactant solution in the sample vessel and position it on the tensiometer stage.
-
Lower the Wilhelmy plate until it just touches the surface of the liquid.
-
The instrument will measure the force exerted on the plate by the surface tension of the liquid.
-
Record the surface tension value in mN/m.
-
Thoroughly clean the plate and sample vessel between measurements with different concentrations.
-
Conduct all measurements at a constant temperature, as surface tension is temperature-dependent.
-
4.2. Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by plotting the surface tension as a function of the logarithm of the surfactant concentration. The point at which the slope of the curve changes significantly corresponds to the CMC.
-
Objective: To determine the Critical Micelle Concentration (CMC) of this compound.
-
Methodology:
-
Measure the surface tension of a series of this compound solutions with increasing concentrations, following the protocol described in section 4.1.
-
Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The resulting graph will show two distinct linear regions. The first region will have a steep negative slope, and the second region will be nearly horizontal.
-
The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph.
-
Applications in Drug Development
The ability of this compound to significantly reduce surface tension at low concentrations makes it a candidate for various applications in drug development. Its properties can be leveraged for:
-
Solubilization of Poorly Soluble Drugs: The formation of micelles above the CMC allows for the encapsulation of hydrophobic drug molecules, increasing their apparent solubility in aqueous formulations.
-
Emulsion and Suspension Stabilization: As an effective emulsifier, this compound can be used to stabilize oil-in-water emulsions and prevent the aggregation of drug particles in suspensions, improving the stability and bioavailability of drug products.
-
Wetting Agent: For solid dosage forms, this compound can act as a wetting agent, facilitating the dissolution of the drug by reducing the interfacial tension between the solid drug particles and the dissolution medium.
Conclusion
This compound is a potent surfactant with significant surface tension reduction capabilities. While specific, publicly available data is limited, its chemical structure suggests performance characteristics typical of alcohol ethoxysulfonates. The provided representative data and experimental protocols offer a solid foundation for researchers and drug development professionals to understand and evaluate the potential of this compound in their applications. It is recommended that for critical applications, experimental verification of the surface tension profile and CMC be conducted.
References
A Technical Guide to the Hydrophilic-Lipophilic Balance of Sodium C12-15 Pareth-15 Sulfonate
Physicochemical Properties
Sodium C12-15 Pareth-15 Sulfonate is recognized for its efficacy as a surfactant in a variety of cleansing and personal care products.[1] It is a water-soluble, sulfonate-capped linear alkyl ethoxylate that exhibits excellent mildness, counter-irritancy, and good foaming ability.[2] Its unique structure, featuring a hydrophobic C12-15 alkyl chain, a hydrophilic polyoxyethylene chain with 15 repeating units, and a terminal sulfonate group, contributes to its desirable emulsifying characteristics and stability across a range of pH values.[2]
| Property | Description | Source |
| Chemical Type | Anionic Surfactant | [2] |
| Description | Sulfonate-capped linear alkyl ethoxylate | [2] |
| Solubility | Water-soluble | [2] |
| Key Features | Excellent mildness, counter-irritancy, good foaming ability, good emulsifying characteristics, hydrolytic stability | [2] |
| Common Uses | Cleansing products (e.g., facial scrubs, acne treatments, baby products) | [1][3] |
Theoretical Determination of HLB Value
The HLB system, pioneered by Griffin, provides a semi-empirical scale to predict the behavior of surfactants.[4][5][6] The two most common methods for calculating HLB values are Griffin's method and Davies' method.
Griffin's Method
Griffin's method, developed in the 1940s and 1950s, is primarily applicable to non-ionic surfactants.[5][6] The formula is as follows:
HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion of the molecule.
For ethoxylated non-ionic surfactants, a simplified formula is often used:
HLB = E / 5
Where:
-
E is the weight percentage of ethylene oxide.[4]
Given that Sodium C12-15 Pareth-15 Sulfonate is an ionic surfactant, Griffin's method is not the most appropriate for an accurate HLB determination.
Davies' Method
In 1957, Davies proposed a method that accounts for the contribution of various chemical groups within the surfactant molecule, making it applicable to both ionic and non-ionic surfactants.[5] The formula is:
HLB = 7 + Σ(hydrophilic group numbers) - n(0.475)
Where:
-
Σ(hydrophilic group numbers) is the sum of the values assigned to the hydrophilic groups in the molecule.
-
n is the number of lipophilic groups (specifically -CH2-, -CH-, and -CH3- groups) in the molecule.[5]
To apply Davies' method to Sodium C12-15 Pareth-15 Sulfonate, one would need established group contribution values for the sulfonate group (-SO3Na), the ether linkages (-O-), and the alkyl chain. While this method is theoretically more sound for this type of surfactant, the specific group values are not always readily available and can vary between sources.
Experimental Determination of Required HLB (rHLB)
Due to the limitations of theoretical calculations, particularly for complex or novel surfactants, experimental determination is often the most practical approach. This typically involves determining the "required HLB" (rHLB) of the oil phase you intend to emulsify. The rHLB is the HLB value of the surfactant or surfactant blend that provides the most stable emulsion for a specific oil. Once the rHLB of the oil is known, a surfactant system with a matching HLB is selected.
Protocol for rHLB Determination via Emulsion Stability Testing
This protocol outlines a general method for determining the rHLB of an oil phase using a series of surfactant blends with varying HLB values.
1. Materials and Equipment:
-
Oil phase to be emulsified.
-
Two surfactants with known HLB values: one with a high HLB (e.g., Polysorbate 80, HLB = 15.0) and one with a low HLB (e.g., Span 80, HLB = 4.3).[4]
-
Distilled water.
-
Beakers or vials of uniform size.
-
Homogenizer or high-shear mixer.
-
Microscope for droplet size analysis (optional but recommended).
-
Graduated cylinders or pipettes.
2. Procedure:
-
Prepare Surfactant Blends: Create a series of surfactant blends with varying HLB values. The HLB of the blend is calculated as a weighted average of the individual surfactant HLBs. For example, to create a blend with an HLB of 10:
-
% High HLB Surfactant = (HLB_blend - HLB_low) / (HLB_high - HLB_low) * 100
-
% Low HLB Surfactant = 100 - % High HLB Surfactant
-
-
Prepare Emulsions: For each surfactant blend, prepare an oil-in-water (O/W) emulsion. A typical starting formulation might be 5-10% oil phase, 2-5% surfactant blend, and the remainder as the aqueous phase.
-
Homogenization: Subject each emulsion to the same homogenization process (e.g., same speed and time) to ensure consistency.
-
Observation and Analysis: Observe the emulsions immediately after preparation and over a period of time (e.g., 24 hours, 48 hours, 1 week) for signs of instability such as creaming, coalescence, or phase separation.
-
Determine Optimal HLB: The emulsion that exhibits the greatest stability (i.e., remains uniform for the longest period) corresponds to the rHLB of the oil phase. For more quantitative analysis, droplet size and distribution can be measured, with the smallest and most uniform droplet size indicating the optimal HLB.[8]
3. Interpretation: By identifying the rHLB of the oil, one can infer the effective HLB of a single surfactant like Sodium C12-15 Pareth-15 Sulfonate if it is found to create a stable emulsion with that oil on its own.
Workflow for Experimental rHLB Determination
The following diagram illustrates the logical workflow for the experimental determination of the required HLB of an oil phase.
Caption: Workflow for the experimental determination of the required HLB (rHLB) of an oil.
Conclusion
While a precise HLB value for Sodium C12-15 Pareth-15 Sulfonate is not readily published, its value for formulation development can be effectively understood through both theoretical principles and experimental determination. For this anionic surfactant, Davies' method offers a more suitable theoretical framework than Griffin's method. However, the most reliable approach for a specific application is to experimentally determine the required HLB of the oil phase . The provided protocol and workflow offer a systematic method for achieving this, enabling researchers and formulators to harness the beneficial properties of Sodium C12-15 Pareth-15 Sulfonate in creating stable and effective emulsion-based systems. This empirical approach ensures that the chosen surfactant system is optimized for the specific ingredients and desired characteristics of the final product.
References
- 1. myrevea.com [myrevea.com]
- 2. Sodium C12-15 Pareth-15 Sulfonate | Avanel® S 150 CG | Cosmetic Ingredients Guide [ci.guide]
- 3. makingchembooks.com [makingchembooks.com]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 6. spcop.in [spcop.in]
- 7. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
Navigating the Laboratory Use of Avanel S 150: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for Avanel S 150, known chemically as Sodium C12-15 Pareth-15 Sulfonate, within a laboratory environment. While primarily utilized in the cosmetics and personal care industries as a mild anionic surfactant, its properties necessitate a thorough understanding of its behavior and potential hazards when used in research and development settings. This document outlines its chemical identity, hazard information, handling procedures, and emergency responses.
Core Chemical and Safety Data
This compound is a sulfonate-capped linear alkyl ethoxylate.[1] It is recognized for its mildness, good foaming ability, and stability across a range of pH levels.[1] Despite its common use in consumer products, laboratory-grade handling requires adherence to standard safety protocols for chemical reagents.
General and Physical Properties
| Property | Value | Source |
| Chemical Name | Sodium C12-15 Pareth-15 Sulfonate | [1] |
| INCI Name | Sodium C12-15 Pareth-15 Sulfonate | [2] |
| CAS Number | 125301-92-0 | [2] |
| Chemical Type | Anionic Surfactant | [1][2] |
| Physical State | Typically an aqueous solution | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Solubility | Water-soluble | [1] |
Hazard Identification and Safety Ratings
While some formulations may not be classified as hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200), the substance can still pose risks.[3][4] It is crucial to handle it as a potential irritant.
| Hazard Category | Rating/Concern | Details |
| Eye Irritation | Potential Irritant | Can cause eye irritation.[3] |
| Skin Irritation | Potential Irritant | Prolonged or repeated contact may dry skin and cause irritation.[4] |
| Inhalation | Low Risk (liquid form) | Misting of concentrated forms may cause respiratory tract irritation.[3] |
| Aquatic Toxicity | Toxic to aquatic life | Not specified in detail, but noted as a hazard.[3] |
| Carcinogenicity | Low Concern | Not listed as a carcinogen by OSHA, IARC, or NTP.[4][5] |
Laboratory Handling and Personal Protective Equipment (PPE)
Proper handling and the use of appropriate personal protective equipment are paramount to ensure safety when working with this compound in a laboratory setting.
Standard Handling Protocol
A standardized workflow for handling this compound minimizes exposure and reduces the risk of accidents.
Recommended Personal Protective Equipment (PPE)
The level of PPE should be determined by the specific procedure and the potential for exposure. The following table provides general guidance.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against splashes and eye contact. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat | Protects clothing and skin from splashes. |
| Respiratory | Not generally required for normal use | Use in a well-ventilated area. If misting is possible, consider a respirator.[3] |
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[3][4] |
| Skin Contact | Wash off immediately with plenty of water. Remove contaminated clothing. If irritation develops or persists, seek medical advice.[3][4] |
| Inhalation | Move to fresh air. If symptoms persist, call a physician.[3] |
| Ingestion | Do not induce vomiting. Rinse mouth and drink plenty of water. Seek medical attention if you feel unwell.[3][4] |
Spill Response Protocol
A systematic approach is necessary for cleaning up spills of this compound.
Note on Experimental Protocols and Biological Activity
It is important for researchers to understand that this compound (Sodium C12-15 Pareth-15 Sulfonate) is a surfactant designed for its physicochemical properties, such as cleaning and emulsifying.[1][6] As such, it is not a bioactive molecule with known signaling pathways in the context of drug development. Scientific literature does not indicate a role for this compound in specific cellular signaling or as a subject of complex biological experimentation beyond dermatological safety and irritation studies. Therefore, detailed experimental protocols or signaling pathway diagrams are not applicable to this substance. Researchers should utilize it for its surfactant properties in formulations or as a cleaning agent, with the safety precautions outlined in this guide.
References
- 1. Sodium C12-15 Pareth-15 Sulfonate | Avanel® S 150 CG | Cosmetic Ingredients Guide [ci.guide]
- 2. Sodium C12-15 Pareth Sulfate - PCC Group Product Portal [products.pcc.eu]
- 3. portionpac.com [portionpac.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. ewg.org [ewg.org]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
In-Depth Technical Guide: Thermal and pH Stability of Sodium C12-15 Pareth-15 Sulfonate
This technical guide provides a comprehensive overview of the thermal and pH stability of Sodium C12-15 Pareth-15 Sulfonate, a sulfonate-capped linear alkyl ethoxylate. The information contained herein is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this surfactant's stability profile for experimental design and formulation development.
Core Concepts: Chemical Structure and Stability
Sodium C12-15 Pareth-15 Sulfonate is an anionic surfactant with a unique structure that contributes to its remarkable stability. It comprises a hydrophobic C12-15 alkyl chain, a hydrophilic polyethylene glycol ether chain (approximately 15 ethylene oxide units), and a terminal sulfonate group.
The key to its stability, particularly in comparison to more common sulfate surfactants (e.g., Sodium Laureth Sulfate), lies in the carbon-sulfur (C-S) bond of the sulfonate group. This bond is inherently more resistant to hydrolysis than the carbon-oxygen-sulfur (C-O-S) ester linkage found in sulfate surfactants. This fundamental structural difference imparts superior stability across a wide range of pH values and at elevated temperatures.
Caption: Structural basis for the enhanced stability of sulfonates versus sulfates.
pH Stability
Sodium C12-15 Pareth-15 Sulfonate exhibits excellent hydrolytic stability across a broad pH range, making it a suitable candidate for formulations that are acidic or alkaline.
Quantitative pH Stability Data
The hydrolytic stability of Sodium C12-15 Pareth-15 Sulfonate has been quantified, demonstrating minimal degradation even under acidic conditions.
| pH | Temperature (°C) | Duration | Hydrolysis (%) |
| 4 | Ambient | Not Specified | 0.23[1] |
| 7 | Ambient | Not Specified | < 0.01 (Below detection limit)[1] |
| 9 | Ambient | Not Specified | < 0.01 (Below detection limit)[1] |
Experimental Protocol: Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)
This protocol outlines a standardized method for assessing the abiotic hydrolysis of a chemical substance at environmentally relevant pH values.
Objective: To determine the rate of hydrolytic degradation of Sodium C12-15 Pareth-15 Sulfonate as a function of pH.
Materials:
-
Sodium C12-15 Pareth-15 Sulfonate
-
Sterile aqueous buffer solutions (pH 4, 7, and 9)
-
Constant temperature chamber or water bath
-
High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
-
Syringe filters (if necessary)
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions of Sodium C12-15 Pareth-15 Sulfonate in a suitable solvent.
-
In triplicate for each pH, add a small volume of the stock solution to the sterile buffer solutions (pH 4, 7, and 9) in sealed vessels. The final concentration should not exceed 0.01 M or half the saturation concentration.
-
-
Incubation:
-
Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated testing).
-
-
Sampling:
-
At predetermined time intervals, withdraw aliquots from each test solution. The sampling frequency should be adjusted based on the expected rate of hydrolysis.
-
-
Analysis:
-
Immediately analyze the samples for the concentration of the parent substance (Sodium C12-15 Pareth-15 Sulfonate) using a validated HPLC method.
-
-
Data Analysis:
-
Plot the concentration of the surfactant against time for each pH.
-
Determine the hydrolysis rate constant (k) and the half-life (t₁/₂) for each pH value.
-
Thermal Stability
Alkyl ether sulfonates are known for their excellent thermal stability, a property that is advantageous in manufacturing processes involving elevated temperatures.
Quantitative Thermal Stability Data
| Analytical Method | Observation | Temperature (°C) |
| Differential Scanning Calorimetry (DSC) | Endothermic event in a formulation | 265[2] |
It is important to note that this value is from a mixture and may not represent the exact decomposition temperature of the pure substance, but it is indicative of its high thermal stability.
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA is a standard technique for determining the thermal stability of a substance by measuring its mass change as a function of temperature in a controlled atmosphere.
Objective: To determine the decomposition temperature and mass loss profile of Sodium C12-15 Pareth-15 Sulfonate.
Materials:
-
Sodium C12-15 Pareth-15 Sulfonate (as a dry solid)
-
Thermogravimetric Analyzer (TGA)
-
Inert gas (e.g., Nitrogen) and/or an oxidative gas (e.g., Air)
Procedure:
-
Sample Preparation:
-
Place a small, accurately weighed amount of the dried surfactant into a TGA sample pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen) at a controlled flow rate.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Acquisition:
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition and the temperatures at which significant mass loss events occur.
-
Analytical Methodology for Stability Studies
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of surfactants in stability studies.
Experimental Protocol: HPLC Analysis of Alkyl Ether Sulfonates
The following is a representative HPLC method that can be adapted for the analysis of Sodium C12-15 Pareth-15 Sulfonate. Since the molecule lacks a strong UV chromophore, an indirect photometric detection or an evaporative light scattering detector (ELSD) is often employed.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV detector for indirect detection, or an ELSD).
-
Reversed-phase C18 column.
Example Mobile Phase for Indirect Photometric Detection:
-
An aqueous solution of a UV-active ion-pairing agent (e.g., a pyridinium salt) mixed with an organic modifier like acetonitrile. The surfactant displaces the UV-active ion from the ion pair, leading to a decrease in absorbance that is proportional to the surfactant concentration.
Procedure:
-
Standard Preparation:
-
Prepare a series of standard solutions of Sodium C12-15 Pareth-15 Sulfonate of known concentrations.
-
-
Calibration:
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the samples from the stability studies (after appropriate dilution) into the HPLC system.
-
-
Quantification:
-
Determine the concentration of the surfactant in the samples by comparing their peak areas to the calibration curve.
-
Experimental and Logical Workflows
The assessment of the stability of Sodium C12-15 Pareth-15 Sulfonate involves a logical progression of experiments.
Caption: Workflow for assessing the pH and thermal stability of Sodium C12-15 Pareth-15 Sulfonate.
References
Methodological & Application
Application Notes and Protocols for Avanel S 150 as a Dispersing Agent in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a hypothetical, yet scientifically grounded, protocol for the utilization of Avanel S 150 as a dispersing and stabilizing agent in the synthesis of nanoparticles. Due to the limited availability of direct published research on this compound for this specific application, this document infers its utility based on its chemical properties and established principles of nanoparticle stabilization by analogous surfactants.
Introduction to this compound
This compound is the trade name for Sodium C12-15 Pareth-15 Sulfonate, an anionic surfactant known for its excellent emulsifying, foaming, and stabilizing properties.[1][2][3] Its molecular structure comprises a hydrophobic C12-15 alkyl chain, a hydrophilic polyoxyethylene chain (15 ethylene oxide units), and a terminal sulfonate group.[1] This amphiphilic nature makes it a strong candidate for use as a dispersing agent in the synthesis of both inorganic and organic nanoparticles. Its notable mildness and stability across a wide pH range are advantageous for syntheses involving sensitive materials or requiring varied reaction conditions.[1]
Key Properties Relevant to Nanoparticle Synthesis:
-
Amphiphilic Structure: Allows for strong adsorption onto nanoparticle surfaces.
-
Anionic Head Group: Provides electrostatic repulsion between particles, preventing aggregation.
-
Polyoxyethylene Chain: Offers steric hindrance, further contributing to colloidal stability.
-
High Water Solubility: Suitable for aqueous-based nanoparticle synthesis methods.[1]
-
pH Stability: Maintains its function in both acidic and alkaline media.[1]
Principle of Nanoparticle Stabilization
The primary role of a dispersing agent like this compound in nanoparticle synthesis is to prevent the newly formed nanoparticles from aggregating. This is achieved through a combination of electrostatic and steric stabilization. The hydrophobic alkyl chain of the this compound molecule adsorbs onto the surface of the nanoparticle, while the hydrophilic polyoxyethylene sulfonate chain extends into the surrounding aqueous medium. The negatively charged sulfonate groups create a repulsive electrostatic field around each nanoparticle. Additionally, the bulky polyoxyethylene chains create a physical barrier (steric hindrance) that prevents close approach and agglomeration of the particles.
Below is a diagram illustrating the stabilization mechanism.
Hypothetical Experimental Protocol: Synthesis of Silver Nanoparticles
This protocol describes a method for synthesizing silver nanoparticles (AgNPs) using sodium borohydride as a reducing agent and this compound as a dispersing and stabilizing agent. This method is adapted from established chemical reduction techniques.[4][5]
3.1. Materials and Equipment
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
This compound (Sodium C12-15 Pareth-15 Sulfonate)
-
Deionized (DI) water
-
Magnetic stirrer and stir bars
-
Glass beakers and flasks
-
Pipettes
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
3.2. Preparation of Solutions
-
Silver Nitrate Solution (1 mM): Dissolve 0.017 g of AgNO₃ in 100 mL of DI water.
-
Sodium Borohydride Solution (2 mM): Prepare this solution fresh immediately before use. Dissolve 0.0076 g of NaBH₄ in 100 mL of ice-cold DI water.
-
This compound Stock Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of DI water.
3.3. Nanoparticle Synthesis Procedure
The following workflow diagram outlines the key steps in the synthesis process.
-
In a 250 mL flask, add 100 mL of the 1 mM AgNO₃ solution.
-
Add a specific volume of the 1% this compound stock solution to achieve the desired final concentration (e.g., 0.01%, 0.05%, 0.1% w/v).
-
Place the flask on a magnetic stirrer and stir vigorously for 15 minutes.
-
While maintaining vigorous stirring, add the 2 mM NaBH₄ solution dropwise to the AgNO₃/Avanel S 150 mixture. A color change from colorless to pale yellow, and then to a deeper yellow-brown, indicates the formation of silver nanoparticles.
-
After the complete addition of the NaBH₄ solution, continue stirring the colloidal solution for at least 1 hour to ensure the reaction is complete and the nanoparticles are well-stabilized.
-
For a control experiment, repeat the synthesis without the addition of this compound to observe the effect of the dispersing agent.
3.4. Characterization
-
UV-Vis Spectroscopy: Measure the absorbance spectrum of the synthesized AgNP colloid. The presence of a surface plasmon resonance (SPR) peak, typically around 400-420 nm, confirms the formation of silver nanoparticles.
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter (particle size), Polydispersity Index (PDI), and Zeta Potential of the nanoparticles. A smaller PDI value indicates a more uniform particle size distribution. A highly negative zeta potential (e.g., below -30 mV) suggests good colloidal stability due to electrostatic repulsion.
Expected Quantitative Data
The following table presents hypothetical but realistic data that one might expect from the synthesis of silver nanoparticles with and without this compound, illustrating its effectiveness as a dispersing agent.
| Sample | This compound Conc. (% w/v) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Visual Observation |
| Control | 0 | > 500 (aggregated) | > 0.7 | -10.5 ± 2.1 | Rapid precipitation, black sediment |
| Experiment 1 | 0.01 | 85.3 ± 3.2 | 0.35 ± 0.04 | -28.7 ± 1.5 | Stable yellow-brown colloid |
| Experiment 2 | 0.05 | 45.6 ± 2.1 | 0.21 ± 0.02 | -35.4 ± 1.8 | Stable yellow-brown colloid |
| Experiment 3 | 0.1 | 30.2 ± 1.5 | 0.18 ± 0.03 | -42.1 ± 2.0 | Stable, clear yellow-brown colloid |
Data Interpretation:
-
Particle Size: The addition of this compound is expected to significantly reduce the hydrodynamic diameter of the nanoparticles by preventing aggregation. Increasing the concentration of the dispersing agent can lead to the formation of smaller, more well-defined nanoparticles.
-
PDI: A lower PDI in the presence of this compound indicates a more monodisperse (uniform) population of nanoparticles.
-
Zeta Potential: The highly negative zeta potential in the presence of the anionic this compound confirms strong electrostatic repulsion between the nanoparticles, leading to enhanced colloidal stability.
Applications in Drug Development
The ability to synthesize stable, monodisperse nanoparticles is crucial for drug delivery applications. Nanoparticles synthesized with a biocompatible dispersing agent like this compound could potentially be used for:
-
Encapsulation of Hydrophobic Drugs: The hydrophobic core of micelles formed by this compound at concentrations above its critical micelle concentration (CMC) could serve as a nanocarrier for poorly water-soluble drugs.
-
Targeted Drug Delivery: The surface of the stabilized nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues.
-
Controlled Release Formulations: Polymeric nanoparticles stabilized with this compound can be designed to release the encapsulated drug in a sustained or triggered manner.
Conclusion
While direct experimental data is not yet widely published, the physicochemical properties of this compound strongly suggest its potential as an effective dispersing and stabilizing agent in nanoparticle synthesis. Its amphiphilic nature, anionic head group, and pH stability make it a versatile tool for researchers in materials science and drug development. The provided hypothetical protocol and expected data serve as a starting point for the empirical validation of this compound in this promising application. Further studies are warranted to explore its full potential and to optimize its use in various nanoparticle systems.
References
Application Notes and Protocols for Emulsion Polymerization of Acrylic Monomers using Avanel S 150
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a general protocol and application notes based on available literature for emulsion polymerization of acrylic monomers. The information herein should be adapted and optimized for specific experimental requirements. Always consult the Safety Data Sheet (SDS) for all chemicals used and perform a thorough risk assessment before commencing any experimental work.
Introduction
Emulsion polymerization is a versatile technique for producing a wide range of polymers, including acrylics. This process involves polymerizing monomers in an emulsion, which typically consists of the monomer, a continuous phase (usually water), and a surfactant. The choice of surfactant is critical as it influences the initiation of polymerization, particle nucleation and stabilization, and ultimately, the final properties of the polymer latex.
Avanel S 150, chemically known as Sodium C12-15 Pareth-15 Sulfonate, is an anionic surfactant known for its excellent emulsifying properties and stability across a wide pH range.[1] These characteristics make it a suitable candidate for use in the emulsion polymerization of acrylic monomers. This document provides a detailed protocol for the semi-batch emulsion polymerization of a common acrylic monomer system, methyl methacrylate (MMA) and butyl acrylate (BA), using this compound as the surfactant.
Properties of this compound
This compound is a sodium salt of a sulfated ethoxylated alcohol, possessing both hydrophilic and lipophilic moieties, which enables it to effectively stabilize monomer droplets and polymer particles in an aqueous medium.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Sodium C12-15 Pareth-15 Sulfonate | [1] |
| INCI Name | SODIUM C12-15 PARETH-15 SULFONATE | [1] |
| Molecular Formula | C14H29NaO4S | [2] |
| Molecular Weight | 316.43 g/mol | [2] |
| Type | Anionic Surfactant | [1] |
| Key Features | Good foaming and emulsifying properties, hydrolytic stability in all pH ranges, biodegradable. | [1] |
Experimental Protocol: Semi-Batch Emulsion Polymerization of MMA/BA
This protocol describes a semi-batch process, which allows for better control over the polymerization rate and heat generation.[3]
Materials
-
Methyl methacrylate (MMA), inhibitor removed
-
Butyl acrylate (BA), inhibitor removed
-
This compound
-
Potassium persulfate (KPS) (initiator)
-
Sodium bicarbonate (NaHCO₃) (buffering agent)
-
Deionized (DI) water
Equipment
-
Jacketed glass reactor (500 mL) equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding pumps.
-
Heating/cooling circulator for the reactor jacket.
-
Monomer emulsion feed vessel.
-
Initiator solution feed vessel.
Procedure
3.3.1. Preparation of Initial Reactor Charge
-
To the 500 mL reactor, add 150 g of deionized water and 0.5 g of this compound.
-
Add 0.5 g of sodium bicarbonate to buffer the system.
-
Begin purging the reactor with nitrogen gas at a low flow rate to remove oxygen.
-
Start the mechanical stirrer at 200 rpm to ensure proper mixing.
-
Heat the reactor to the reaction temperature of 75°C.
3.3.2. Preparation of Monomer Emulsion
-
In a separate beaker, prepare the monomer emulsion by combining:
-
50 g Methyl methacrylate (MMA)
-
50 g Butyl acrylate (BA)
-
50 g Deionized water
-
2.0 g this compound
-
-
Stir this mixture vigorously for 30 minutes to create a stable pre-emulsion.
3.3.3. Preparation of Initiator Solution
-
In a separate beaker, dissolve 0.5 g of potassium persulfate in 20 g of deionized water.
3.3.4. Polymerization Reaction
-
Once the reactor reaches 75°C, add 10% of the prepared monomer emulsion to the reactor.
-
Allow the system to equilibrate for 10 minutes.
-
Add 25% of the initiator solution to the reactor to initiate the polymerization.
-
After 15 minutes, begin the continuous and separate feeding of the remaining monomer emulsion and the remaining initiator solution into the reactor over a period of 3 hours using the feeding pumps.
-
After the feeding is complete, maintain the reactor temperature at 75°C for an additional hour to ensure high monomer conversion.
-
Cool the reactor down to room temperature.
-
Filter the resulting latex through a 100-mesh screen to remove any coagulum.
Characterization
The resulting polymer latex can be characterized for various properties:
-
Solids Content: Determined gravimetrically by drying a known weight of the latex in an oven.
-
Particle Size and Distribution: Measured by dynamic light scattering (DLS).
-
Monomer Conversion: Determined by gravimetry or gas chromatography (GC).
-
Molecular Weight: Determined by gel permeation chromatography (GPC).
-
Glass Transition Temperature (Tg): Measured by differential scanning calorimetry (DSC).
Table 2: Typical Formulation for MMA/BA Emulsion Polymerization
| Component | Role | Amount (g) |
| Initial Reactor Charge | ||
| Deionized Water | Continuous Phase | 150 |
| This compound | Surfactant | 0.5 |
| Sodium Bicarbonate | Buffer | 0.5 |
| Monomer Emulsion | ||
| Methyl Methacrylate (MMA) | Monomer (Hard) | 50 |
| Butyl Acrylate (BA) | Monomer (Soft) | 50 |
| Deionized Water | Continuous Phase | 50 |
| This compound | Surfactant | 2.0 |
| Initiator Solution | ||
| Potassium Persulfate (KPS) | Initiator | 0.5 |
| Deionized Water | Solvent | 20 |
Visualization of Experimental Workflow and Polymerization Mechanism
Experimental Workflow
The following diagram illustrates the key steps in the semi-batch emulsion polymerization process.
Caption: Semi-batch emulsion polymerization workflow.
Emulsion Polymerization Mechanism
This diagram outlines the fundamental stages of emulsion polymerization according to the Harkins' theory.
Caption: Mechanism of emulsion polymerization.
Safety and Handling
-
This compound: May cause skin and serious eye irritation.[2]
-
Acrylic Monomers (MMA, BA): Flammable liquids and vapors. Harmful if swallowed, inhaled, or in contact with skin. May cause skin irritation and allergic skin reactions.
-
Potassium Persulfate: Oxidizing solid. Harmful if swallowed. May cause skin and respiratory irritation.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Emergency Procedures:
-
Skin Contact: Wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
For detailed safety information, refer to the Safety Data Sheets (SDS) for each chemical.
References
Application of Sodium C12-15 Pareth-15 Sulfonate in Drug Delivery Systems: A Theoretical Overview and Generalized Protocols
Disclaimer: The following application notes and protocols are based on the established physicochemical properties of Sodium C12-15 Pareth-15 Sulfonate and the general roles of surfactants in drug delivery. As of this writing, there is a lack of specific, publicly available scientific literature and quantitative data demonstrating the use of Sodium C12-15 Pareth-15 Sulfonate in the formulation of systemic drug delivery systems such as nanoparticles, micelles, or liposomes for therapeutic purposes. Its primary documented application is within the cosmetics and personal care industries as a mild cleansing and emulsifying agent. The information provided herein is intended for research and development professionals and should be considered theoretical.
Application Notes
Sodium C12-15 Pareth-15 Sulfonate is an anionic surfactant known for its mildness, anti-irritancy, and excellent emulsifying properties.[1] These characteristics make it a potentially interesting, yet underexplored, candidate for various pharmaceutical formulations, particularly in topical and transdermal drug delivery. Its potential application in more advanced, systemic drug delivery systems remains hypothetical and would require extensive investigation into its biocompatibility and interaction with biological systems.
Physicochemical Properties
A summary of the known properties of Sodium C12-15 Pareth-15 Sulfonate is presented below. This data is primarily from its use in the cosmetics industry.
| Property | Value/Description |
| Chemical Name | Sodium C12-15 Pareth-15 Sulfonate |
| Synonyms | Sodium C12-15 alkyl ether sulfate |
| CAS Number | 68890-70-0[2] |
| Type | Anionic Surfactant |
| Appearance | Clear to slightly hazy liquid |
| Key Functions | Cleansing agent, emulsifier, foaming agent[3][4] |
| Notable Characteristics | Mild, anti-irritating, good hydrolytic stability[1] |
| Solubility | Soluble in water[2] |
| Safety Profile | Generally considered to have low potential for skin irritation and sensitization in cosmetic formulations.[5] Data on internal toxicity is not readily available. |
Potential Applications in Drug Delivery
While not yet documented, the properties of Sodium C12-15 Pareth-15 Sulfonate suggest several hypothetical applications in drug delivery systems:
-
Topical and Transdermal Formulations: Its primary and most feasible application in drug delivery would be in topical creams, gels, and foams. Its emulsifying properties could help stabilize formulations containing both oil- and water-soluble active pharmaceutical ingredients (APIs). Its mildness would be beneficial for drugs intended for sensitive or compromised skin. In transdermal systems, it could potentially act as a penetration enhancer, though this would need to be experimentally verified.
-
Microemulsions for Poorly Soluble Drugs: Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant that can enhance the solubility and oral bioavailability of poorly soluble drugs. Given its emulsifying capabilities, Sodium C12-15 Pareth-15 Sulfonate could theoretically be used as a primary or co-surfactant in the development of microemulsion-based drug delivery systems.
-
Stabilization of Nanoparticle Suspensions: For intravenously administered drugs, nanoparticles can improve targeting and reduce side effects. Anionic surfactants are often used to impart a negative surface charge to nanoparticles, which can prevent aggregation and improve stability in the bloodstream. The mildness of Sodium C12-15 Pareth-15 Sulfonate could be advantageous in this context, although its in-vivo safety profile would need to be thoroughly established.
-
Liposomal Formulations: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. While not a primary component, surfactants can be used in the preparation of liposomes to control size and stability. The potential role of Sodium C12-15 Pareth-15 Sulfonate here is less clear and would depend on its interaction with the lipid bilayer.
The following diagram illustrates the potential, though hypothetical, roles of Sodium C12-15 Pareth-15 Sulfonate in various drug delivery systems.
References
Application Notes and Protocols: Avanel S 150 as a Stabilizer for Colloidal Suspensions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Avanel S 150 (Sodium C12-15 Pareth-15 Sulfonate) and its potential application as a stabilizer for colloidal suspensions in material science and drug development. This compound, an anionic surfactant, offers unique properties that can be leveraged to enhance the stability of particulate systems in aqueous media.[1][2]
Introduction to this compound
This compound is the trade name for Sodium C12-15 Pareth-15 Sulfonate, an anionic surfactant with a chemical structure that includes a hydrophobic alkyl chain, a hydrophilic polyethylene glycol (PEG) chain (Pareth-15), and a terminal sulfonate group.[1][2] This amphiphilic nature allows it to adsorb at the interface between particles and the surrounding medium, providing stability to colloidal suspensions.[3] While primarily used in personal care for its mildness and foaming properties, its excellent emulsifying capabilities and stability across a wide pH range make it a promising candidate for advanced material science applications.[1][2]
Key Properties of this compound:
| Property | Description | Reference |
| Chemical Name | Sodium C12-15 Pareth-15 Sulfonate | [1][2] |
| Type | Anionic Surfactant | [1] |
| Key Features | Good emulsifying and foaming properties, counter-irritancy, hydrolytic stability in all pH ranges, biodegradability. | [1][2] |
| Molecular Formula | C14H29NaO4S (representative) | [4] |
| Appearance | Typically supplied as a clear yellow liquid in an aqueous solution. | [2] |
Mechanism of Stabilization
This compound is expected to stabilize colloidal suspensions through a combination of electrostatic and steric repulsion mechanisms.[5][6][7][8]
-
Electrostatic Stabilization: The negatively charged sulfonate head group will create a negative surface charge on the particles. This leads to electrostatic repulsion between adjacent particles, preventing them from aggregating.[6][7]
-
Steric Stabilization: The polyethylene glycol (Pareth-15) chain extends from the particle surface into the surrounding medium. This polymeric chain creates a physical barrier that prevents particles from getting close enough to experience attractive van der Waals forces.[7][8]
The dual mechanism of stabilization provided by this compound can be particularly advantageous in creating highly stable colloidal systems.
Potential Applications in Material Science
The unique properties of this compound suggest its utility in a variety of material science and drug development applications:
-
Nanoparticle Synthesis and Dispersion: Stabilizing metallic, metal oxide, or polymeric nanoparticles during and after synthesis to prevent agglomeration.
-
Ceramic Processing: Aiding in the dispersion of ceramic powders for slip casting and other forming techniques.
-
Drug Delivery: As an emulsifying agent for creating stable nanoemulsions and as a stabilizer for nanoparticle-based drug carriers.
-
Coatings and Inks: Ensuring the uniform dispersion of pigments and other functional particles in liquid formulations.
Experimental Protocols
The following are generalized protocols for utilizing this compound as a stabilizer. Researchers should optimize concentrations and conditions for their specific systems.
Protocol 4.1: Preparation of a Stabilized Nanoparticle Suspension
This protocol describes the use of this compound to stabilize pre-synthesized nanoparticles in an aqueous medium.
Materials:
-
Nanoparticles (e.g., TiO2, Ag, PLGA)
-
This compound solution (e.g., 10% w/v in deionized water)
-
Deionized water
-
Ultrasonic bath or probe sonicator
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare the this compound Solution: Prepare a stock solution of this compound in deionized water (e.g., 10% w/v).
-
Initial Dispersion: Disperse a known amount of nanoparticles in deionized water.
-
Addition of Stabilizer: While stirring, add the this compound stock solution dropwise to the nanoparticle dispersion to achieve the desired final concentration (e.g., 0.1 - 2.0% w/v).
-
Homogenization: Sonicate the mixture using an ultrasonic bath or probe sonicator for 15-30 minutes to ensure uniform dispersion and adsorption of the stabilizer.
-
pH Adjustment (Optional): Adjust the pH of the suspension if necessary, as pH can influence surface charge and stability.[8] this compound is stable across a wide pH range.[1][2]
-
Characterization: Characterize the stability of the suspension using techniques such as Dynamic Light Scattering (DLS) for particle size and Polydispersity Index (PDI), and zeta potential measurement for surface charge.
Protocol 4.2: Emulsion Polymerization using this compound as a Surfactant
This protocol outlines the use of this compound as a surfactant in the emulsion polymerization of a monomer (e.g., styrene).
Materials:
-
Monomer (e.g., styrene)
-
Initiator (e.g., potassium persulfate)
-
This compound
-
Deionized water
-
Reaction vessel with a condenser, nitrogen inlet, and mechanical stirrer
Procedure:
-
Prepare Aqueous Phase: In the reaction vessel, dissolve this compound in deionized water to the desired concentration (typically above its critical micelle concentration).
-
Purge with Nitrogen: Purge the system with nitrogen for at least 30 minutes to remove oxygen.
-
Add Monomer: Add the monomer to the aqueous surfactant solution while stirring to form an emulsion.
-
Initiate Polymerization: Heat the emulsion to the reaction temperature (e.g., 70°C) and add the initiator to start the polymerization.
-
Reaction: Continue the reaction under a nitrogen atmosphere with constant stirring for the desired time (e.g., 4-8 hours).
-
Cooling and Characterization: Cool the resulting latex and characterize the polymer particles for size, morphology, and stability.
Data Presentation: Hypothetical Performance Data
The following tables present hypothetical data to illustrate the expected performance of this compound as a stabilizer for a generic metal oxide nanoparticle suspension.
Table 1: Effect of this compound Concentration on Particle Size and Zeta Potential
| This compound Conc. (% w/v) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0 (Control) | 850 | 0.85 | -10.2 |
| 0.1 | 320 | 0.35 | -25.8 |
| 0.5 | 210 | 0.21 | -35.4 |
| 1.0 | 180 | 0.18 | -42.1 |
| 2.0 | 175 | 0.17 | -45.6 |
Table 2: Stability of Nanoparticle Suspension over Time (1.0% w/v this compound)
| Time (days) | Average Particle Size (nm) | PDI | Visual Observation |
| 0 | 180 | 0.18 | Homogeneous dispersion |
| 7 | 185 | 0.19 | Homogeneous dispersion |
| 30 | 190 | 0.22 | Minor sediment |
| 90 | 210 | 0.28 | Noticeable sediment |
Visualizations
Diagram 1: Stabilization Mechanism of this compound
Caption: Dual stabilization mechanism of this compound.
Diagram 2: Experimental Workflow for Suspension Preparation
Caption: Workflow for preparing a stable colloidal suspension.
References
- 1. specialchem.com [specialchem.com]
- 2. Sodium C12-15 Pareth-15 Sulfonate | Avanel® S 150 CG | Cosmetic Ingredients Guide [ci.guide]
- 3. youtube.com [youtube.com]
- 4. This compound | C14H29NaO4S | CID 60108677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
- 6. brookhaveninstruments.com [brookhaveninstruments.com]
- 7. lightscattering.yale.edu [lightscattering.yale.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
Application Notes and Protocols: The Role of Avanel S 150 in the Synthesis of LiFePO4 Cathode Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the hypothesized role and application of Avanel S 150, an anionic surfactant, in the synthesis of lithium iron phosphate (LiFePO4) cathode materials. While direct literature on this specific application is not available, these notes are based on the known chemical properties of this compound and established principles of surfactant-assisted synthesis of cathode materials.
Introduction to this compound
This compound is the trade name for sodium C12-15 pareth-15 sulfonate, an anionic surfactant.[1] Its molecular structure features a hydrophobic alkyl tail and a hydrophilic head consisting of an ethoxylate chain terminated with a sulfonate group.[1] This amphiphilic nature allows it to function as a dispersing and emulsifying agent, making it a candidate for controlling particle size and morphology in nanomaterial synthesis.
Hypothetical Role of this compound in LiFePO4 Synthesis
In the synthesis of LiFePO4, surfactants play a crucial role in achieving desired material properties that lead to enhanced electrochemical performance. The proposed functions of this compound in this context include:
-
Morphology Control: By forming micelles in the reaction solution, this compound can act as a template, directing the growth of LiFePO4 crystals into specific morphologies, such as nanoplates or nanorods. This control over the crystal shape can expose specific crystallographic facets with higher lithium-ion conductivity.
-
Particle Size Regulation: The surfactant molecules can adsorb onto the surface of newly formed LiFePO4 nuclei, preventing their agglomeration and limiting their growth. This results in smaller, more uniform particles with a higher surface area-to-volume ratio, which can improve reaction kinetics.
-
Carbon Coating Precursor: Upon thermal decomposition during the calcination step, the organic components of this compound can serve as a source of carbon to form a conductive coating on the LiFePO4 particles. This carbon layer significantly enhances the electronic conductivity of the material, which is inherently low.
The following diagram illustrates the proposed mechanism of how this compound influences the synthesis of LiFePO4 particles.
Experimental Protocols
Two common synthesis methods where this compound could be employed are the hydrothermal and sol-gel methods.
Protocol 1: Hydrothermal Synthesis of LiFePO4 using this compound
The hydrothermal method involves a chemical reaction in an aqueous solution above its boiling point in a sealed vessel called an autoclave.
Materials:
-
Lithium hydroxide (LiOH·H2O)
-
Iron (II) sulfate heptahydrate (FeSO4·7H2O)
-
Phosphoric acid (H3PO4)
-
This compound
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Prepare stoichiometric solutions of LiOH·H2O, FeSO4·7H2O, and H3PO4 in deionized water. A typical molar ratio of Li:Fe:P is 3:1:1.
-
In a separate beaker, dissolve a specific concentration of this compound (e.g., 0.01 M to 0.1 M) in DI water with vigorous stirring until a clear solution is formed.
-
Slowly add the precursor solutions to the this compound solution under continuous stirring in an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of Fe2+.
-
Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 180°C for 12 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by filtration and wash it several times with DI water and ethanol to remove any unreacted precursors and residual surfactant.
-
Dry the collected powder in a vacuum oven at 80°C for 12 hours.
-
Calcine the dried powder at 600-700°C for 4-8 hours under a reducing atmosphere (e.g., 5% H2 in Ar) to obtain the final carbon-coated LiFePO4 product.
Protocol 2: Sol-Gel Synthesis of LiFePO4 using this compound
The sol-gel method involves the formation of a 'sol' (a colloidal suspension of solid particles in a liquid) which then evolves into a 'gel' (a solid network in a liquid).
Materials:
-
Lithium acetate (CH3COOLi)
-
Iron (II) acetate (Fe(CH3COO)2)
-
Phosphoric acid (H3PO4)
-
This compound
-
Citric acid (as a chelating agent)
-
Ethylene glycol (as a solvent)
Procedure:
-
Dissolve stoichiometric amounts of lithium acetate, iron (II) acetate, and phosphoric acid in ethylene glycol.
-
Add a desired amount of this compound and citric acid (in a 1:1 molar ratio with the metal ions) to the solution.
-
Stir the mixture at room temperature until a clear and homogeneous sol is formed.
-
Heat the sol at 80°C with continuous stirring until a viscous gel is formed.
-
Dry the gel in an oven at 120°C to remove the solvent.
-
Pre-calcine the dried gel at 350°C in an inert atmosphere for 4 hours to decompose the organic components.
-
Grind the pre-calcined powder and perform a final calcination at 700°C for 8 hours under a reducing atmosphere (5% H2 in Ar) to obtain the crystalline, carbon-coated LiFePO4.
Data Presentation
The following tables present hypothetical data illustrating the expected improvements in the physical and electrochemical properties of LiFePO4 synthesized with and without this compound. This data is based on typical results observed with other surfactants in LiFePO4 synthesis.[2][3][4]
Table 1: Physical Properties of Synthesized LiFePO4
| Synthesis Method | Surfactant | Average Particle Size (nm) | Specific Surface Area (m²/g) | Carbon Content (wt%) |
| Hydrothermal | None | 200-500 | 15.2 | ~0.5 |
| Hydrothermal | This compound (0.05 M) | 50-100 | 45.8 | ~2.5 |
| Sol-Gel | None | 150-300 | 20.5 | ~1.0 |
| Sol-Gel | This compound (0.05 M) | 40-80 | 52.3 | ~3.0 |
Table 2: Electrochemical Performance of Synthesized LiFePO4
| Synthesis Method | Surfactant | Initial Discharge Capacity (mAh/g at 0.1C) | Capacity Retention after 100 cycles (%) | Rate Capability (Capacity at 5C / Capacity at 0.1C) |
| Hydrothermal | None | 135 | 92 | 0.65 |
| Hydrothermal | This compound (0.05 M) | 162 | 98 | 0.85 |
| Sol-Gel | None | 140 | 94 | 0.70 |
| Sol-Gel | This compound (0.05 M) | 165 | 99 | 0.90 |
Conclusion
The use of this compound as a surfactant in the synthesis of LiFePO4 cathode materials presents a promising, albeit hypothetical, strategy for enhancing their electrochemical performance. By controlling particle size and morphology and facilitating the formation of a conductive carbon coating, this compound has the potential to contribute to the development of higher-performance lithium-ion batteries. The provided protocols offer a starting point for researchers to explore the practical application of this surfactant in their own experimental work. Further optimization of surfactant concentration, calcination temperature, and other synthesis parameters will be necessary to achieve the best possible results.
References
Application Notes and Protocols for Avanel S 150 as a Wetting Agent in Surface Modification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avanel S 150, chemically known as Sodium C12-15 Pareth-15 Sulfonate, is an anionic surfactant recognized for its excellent wetting, emulsifying, and mildness properties.[1] Its unique structure, featuring a hydrophobic alkyl chain and a hydrophilic sulfonate group connected by an ethoxylated chain, makes it a candidate for surface modification studies in various scientific and biomedical applications.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a wetting agent to alter the surface properties of materials, with a focus on applications relevant to drug development and biomedical research.
Due to the limited availability of specific experimental data for this compound in surface modification literature, this document presents data from chemically similar and widely studied anionic surfactants, namely Sodium Dodecyl Sulfate (SDS) and Sodium Laureth Sulfate (SLES). These analogs provide a strong indication of the expected performance of this compound and can be used as a baseline for experimental design.
Data Presentation: Physicochemical Properties of Analogous Anionic Surfactants
The following tables summarize key quantitative data for SDS and SLES, which are structurally related to this compound and serve as valuable reference points.
Table 1: Surface Tension of Aqueous Solutions of Analogous Anionic Surfactants
| Surfactant | Concentration | Temperature (°C) | Surface Tension (mN/m) |
| Sodium Dodecyl Sulfate (SDS) | 0.87 mM | Not Specified | 23.7 |
| Sodium Dodecyl Sulfate (SDS) | 1.00 mM | Not Specified | 21.0 |
| Sodium Dodecyl Sulfate (SDS) | 8 mg/L | Not Specified | 57.7 |
| Sodium Laureth Sulfate (SLES) | at CMC | 25 | 34.0 |
| Sodium Laureth Sulfate (SLES) | at CMC (in 20 wt% Ethanol) | 25 | Not specified, but generally lower than in water |
Table 2: Critical Micelle Concentration (CMC) of Analogous Anionic Surfactants
| Surfactant | Medium | Temperature (°C) | CMC |
| Sodium Dodecyl Sulfate (SDS) | Water | 25 | 8.0 x 10⁻³ mol/L |
| Sodium Laureth Sulfate (SLES) | Water | Not Specified | 0.80 mM |
Table 3: Contact Angle of Aqueous Solutions of Analogous Anionic Surfactants on Various Surfaces
| Surfactant | Substrate | Surfactant Concentration | Contact Angle (°) |
| Sodium Dodecyl Sulfate (SDS) | Polyethylene (PE) | Log C | Concentration-dependent decrease |
| Sodium Laureth Sulfate (SLES) | High-Impact Polystyrene (HIPS) | 0.1 g/L | Significant decrease from baseline |
| Sodium Laureth Sulfate (SLES) | Acrylonitrile–Butadiene–Stryrene (ABS) | 0.1 g/L | Significant decrease from baseline |
| Polylactic Acid (PLA) | Untreated | N/A | ~60-85 |
| Polylactic Acid (PLA) | After surface treatment | N/A | Can be modified to >150 (superhydrophobic) or more hydrophilic |
Experimental Protocols
Protocol 1: Surface Modification of a Hydrophobic Polymer Substrate using this compound
This protocol describes a general procedure for modifying the wettability of a hydrophobic polymer surface, such as Polystyrene (PS), Polypropylene (PP), or Polylactic Acid (PLA), using an aqueous solution of this compound.
Materials:
-
This compound
-
Hydrophobic polymer substrates (e.g., slides, films, or custom-fabricated devices)
-
Deionized (DI) water
-
Ethanol (or other suitable solvent for cleaning the substrate)
-
Beakers and magnetic stirrer
-
Ultrasonic bath
-
Contact angle goniometer
-
Drying oven or nitrogen stream
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the polymer substrates to remove any surface contaminants.
-
Immerse the substrates in ethanol and sonicate for 15 minutes in an ultrasonic bath.
-
Rinse the substrates extensively with DI water.
-
Dry the substrates completely using a stream of nitrogen or by placing them in a drying oven at a temperature well below the polymer's glass transition temperature.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound (e.g., 1% w/v) in DI water by dissolving the required amount with gentle heating and stirring.
-
From the stock solution, prepare a series of working solutions with concentrations ranging from below to above the expected Critical Micelle Concentration (CMC). A good starting range would be from 0.01 mM to 10 mM.
-
-
Surface Treatment:
-
Immerse the cleaned and dried polymer substrates into the prepared this compound solutions.
-
Allow the substrates to incubate in the surfactant solution for a defined period (e.g., 1 hour) at a controlled temperature (e.g., room temperature or slightly elevated). Agitation can be applied to ensure uniform coating.
-
-
Rinsing and Drying:
-
Carefully remove the substrates from the surfactant solution.
-
Rinse the substrates with DI water to remove any non-adsorbed surfactant molecules. The rinsing step should be optimized to remove excess surfactant without desorbing the modifying layer. A brief, gentle rinse is recommended.
-
Dry the modified substrates using a gentle stream of nitrogen.
-
-
Characterization:
-
Measure the static contact angle of a water droplet on the modified and unmodified surfaces using a contact angle goniometer.
-
Perform measurements at multiple locations on each substrate to ensure homogeneity.
-
Analyze the surface chemistry using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the sulfonate groups from this compound on the surface.
-
Atomic Force Microscopy (AFM) can be used to characterize any changes in surface topography.
-
Protocol 2: Preparation of Drug-Loaded Nanoparticles using this compound as a Stabilizer
This protocol provides a method for preparing drug-loaded polymeric nanoparticles using an oil-in-water (O/W) emulsion-solvent evaporation technique, with this compound serving as a stabilizing agent.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Hydrophobic drug
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Deionized (DI) water
-
Magnetic stirrer and homogenizer (or sonicator)
-
Rotary evaporator
-
Centrifuge
-
Particle size analyzer (e.g., Dynamic Light Scattering - DLS)
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of the polymer (e.g., 100 mg of PLGA) and the hydrophobic drug (e.g., 10 mg) in a suitable organic solvent (e.g., 5 mL of dichloromethane).
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution of this compound at a concentration above its CMC (e.g., 1% w/v) in DI water. This will serve as the continuous phase and stabilizer.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase while stirring vigorously with a magnetic stirrer.
-
Homogenize the mixture using a high-speed homogenizer or a probe sonicator to form a fine oil-in-water emulsion. The energy and duration of homogenization are critical parameters for controlling nanoparticle size.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a rotary evaporator to remove the organic solvent under reduced pressure. This process leads to the precipitation of the polymer and the formation of solid nanoparticles with the encapsulated drug.
-
-
Nanoparticle Purification:
-
Collect the nanoparticle suspension.
-
Centrifuge the suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to pellet the nanoparticles.
-
Discard the supernatant containing excess surfactant and unencapsulated drug.
-
Resuspend the nanoparticle pellet in DI water and repeat the centrifugation step two more times to wash the nanoparticles.
-
-
Characterization:
-
Resuspend the final nanoparticle pellet in DI water for characterization.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.
-
Determine the drug loading and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) after extracting the drug from a known amount of lyophilized nanoparticles.
-
Analyze the morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Visualization of Concepts
Caption: Experimental workflow for surface modification.
Caption: Mechanism of action of this compound.
References
Application Notes & Protocols for Cleaning Laboratory Equipment with Avanel S 150
Introduction
Avanel S 150, chemically known as Sodium C12-15 Pareth-15 Sulfonate, is a high-performance anionic surfactant with excellent emulsifying and foaming properties.[1][2] Its stability across a wide pH range and biodegradability make it a suitable candidate for the formulation of cleaning solutions for laboratory equipment in research, pharmaceutical, and drug development settings.[1][2] These application notes provide detailed protocols for the preparation and validation of cleaning solutions based on this compound.
Key Properties of this compound
| Property | Description | Reference |
| Chemical Name | Sodium C12-15 Pareth-15 Sulfonate | [1] |
| Type | Anionic Surfactant | [1][2] |
| Key Features | Good foaming and emulsifying properties, counter-irritancy, hydrolytic stability at all pH ranges, biodegradable. | [1][2] |
| Appearance | Clear yellow liquid (as a 35% solids aqueous solution). | [2] |
| Solubility | Water-soluble. | [2] |
Section 1: Formulation of this compound Cleaning Solutions
This section details the preparation of stock and working cleaning solutions of this compound for routine and deep cleaning of laboratory glassware and stainless-steel equipment.
1.1. Materials and Equipment
-
This compound (35% aqueous solution)
-
Deionized (DI) or distilled water
-
Sterile containers for storage
-
Graduated cylinders and beakers
-
Personal Protective Equipment (PPE): safety glasses, gloves
1.2. Preparation of 10% (w/v) this compound Stock Solution
-
Measure 714 mL of deionized water into a 1 L beaker.
-
While stirring, slowly add 286 mL of this compound (35% solution) to the water.
-
Continue stirring until the solution is homogeneous.
-
Label the container "10% (w/v) this compound Stock Solution" with the preparation date.
-
Store at room temperature.
1.3. Preparation of Working Cleaning Solutions
| Application | Recommended Concentration (% v/v from 10% Stock) | Preparation (for 1 L) |
| Routine Glassware Cleaning | 1% | 10 mL of 10% this compound stock solution diluted to 1 L with DI water. |
| Deep Cleaning (Organic Residues) | 5% | 50 mL of 10% this compound stock solution diluted to 1 L with DI water. |
| Stainless Steel Equipment | 2% | 20 mL of 10% this compound stock solution diluted to 1 L with DI water. |
Section 2: Cleaning Protocols for Laboratory Equipment
These protocols are designed to provide a general framework for cleaning standard laboratory equipment. It is essential to validate the cleaning procedure for specific applications and residues.
2.1. Manual Cleaning Protocol for Glassware
This protocol is suitable for beakers, flasks, graduated cylinders, and other laboratory glassware.
Caption: Manual Cleaning Workflow for Laboratory Glassware.
2.2. Cleaning-in-Place (CIP) Protocol for Stainless Steel Equipment
This protocol is a general guideline for cleaning stainless steel surfaces of equipment like bioreactors or mixing vessels.
Caption: Cleaning-in-Place (CIP) Workflow for Stainless Steel Equipment.
Section 3: Cleaning Validation Protocol
Cleaning validation is crucial to ensure that the cleaning process effectively removes residues of active pharmaceutical ingredients (APIs), cleaning agents, and other contaminants to predetermined acceptable levels.[3][4]
3.1. Objective
To provide documented evidence that the cleaning procedure for a specific piece of equipment consistently removes residues to acceptable limits.
3.2. Worst-Case Product Selection
For validation purposes, it is essential to identify the "worst-case" product, which is typically the least soluble or most potent compound processed in the equipment.
3.3. Sampling Methods
Two primary methods for sampling cleaned surfaces are swabbing and rinsing.[3]
-
Swab Sampling: A direct surface sampling method suitable for flat or irregular surfaces.[3]
-
Rinse Sampling: An indirect method ideal for internal surfaces of equipment like pipes and tubes.[3]
3.4. Experimental Protocol: Recovery Study
A recovery study is performed to demonstrate that the chosen sampling method can effectively recover residues from the equipment surface.[3]
Caption: Workflow for a Cleaning Validation Recovery Study.
3.5. Acceptance Criteria
The acceptance criteria for cleaning validation are typically based on toxicological data, therapeutic dose, and industry standards. A commonly accepted limit is no more than 10 ppm of the previous product's active ingredient in a subsequent product.
Illustrative Recovery Study Data
The following table presents illustrative data from a recovery study for a model API (e.g., Oxcarbazepine) from a stainless-steel surface using a 2% this compound cleaning solution.
| Coupon ID | Spiked Amount (µg) | Recovered Amount (µg) | Recovery (%) |
| SS-01 | 100 | 92.5 | 92.5 |
| SS-02 | 100 | 95.1 | 95.1 |
| SS-03 | 100 | 93.8 | 93.8 |
| Average | 100 | 93.8 | 93.8 |
| Std. Dev. | N/A | 1.31 | 1.31 |
Illustrative Residue Analysis after Cleaning
This table shows hypothetical results for residue analysis on equipment surfaces after cleaning with 2% this compound.
| Sample Location | Sampling Method | Analyte | Acceptance Limit (ppm) | Result (ppm) | Pass/Fail |
| Vessel Wall | Swab | API Residue | 10 | 2.1 | Pass |
| Mixer Blade | Swab | API Residue | 10 | 3.5 | Pass |
| Outlet Port | Rinse | API Residue | 10 | 1.8 | Pass |
| Vessel Wall | Swab | This compound | 50 | 8.2 | Pass |
Disclaimer: The provided protocols and data are for illustrative purposes only. It is the end-user's responsibility to validate any cleaning procedure for their specific application and to ensure compliance with all applicable regulatory requirements.
References
- 1. specialchem.com [specialchem.com]
- 2. Sodium C12-15 Pareth-15 Sulfonate | Avanel® S 150 CG | Cosmetic Ingredients Guide [ci.guide]
- 3. Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gmpsop.com [gmpsop.com]
Application Notes and Protocols: The Potential Use of Sodium C12-15 Pareth-15 Sulfonate in Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The use of Sodium C12-15 Pareth-15 Sulfonate in dedicated protein interaction studies is not widely documented in scientific literature. These application notes and protocols are based on the general properties of this surfactant as a mild, anionic detergent and are intended to serve as a theoretical and exploratory guide. Researchers should perform thorough validation and optimization before adopting this compound in their experimental workflows.
Introduction
Sodium C12-15 Pareth-15 Sulfonate is a mild anionic surfactant known for its emulsifying and foaming properties, primarily utilized in the cosmetics industry.[1] Its structure, featuring a hydrophobic alkyl chain and a hydrophilic ethoxylated sulfonate headgroup, suggests it may be suitable for applications in biochemistry, particularly in the solubilization and stabilization of proteins, including membrane-associated proteins. This document outlines the theoretical application of Sodium C12-15 Pareth-15 Sulfonate in protein interaction studies, such as co-immunoprecipitation (co-IP), and provides a hypothetical framework for its use.
The primary advantage of using a mild detergent in protein interaction studies is the preservation of native protein conformations and non-covalent protein-protein interactions. While detergents like Triton X-100, NP-40, and CHAPS are commonly used, exploring novel surfactants such as Sodium C12-15 Pareth-15 Sulfonate could offer advantages in specific contexts, such as improved solubility of certain proteins or reduced interference in downstream applications.
Data Presentation: Comparative Properties of Surfactants
A critical step in designing a protein interaction study is the selection of an appropriate detergent. The table below compares the known properties of Sodium C12-15 Pareth-15 Sulfonate with those of commonly used detergents. It is important to note the absence of specific quantitative data for Sodium C12-15 Pareth-15 Sulfonate, which necessitates empirical determination of its optimal working concentration.
| Property | Sodium C12-15 Pareth-15 Sulfonate | Triton X-100 | NP-40 (Nonidet P-40) | CHAPS |
| Type | Anionic | Non-ionic | Non-ionic | Zwitterionic |
| Description | Mild, with good emulsifying properties.[1] | Mild, non-denaturing | Mild, non-denaturing | Non-denaturing, effective at breaking protein-protein interactions |
| Molecular Weight (Da) | Variable | ~625 | ~680 | ~615 |
| Critical Micelle Concentration (CMC) | Not available | 0.2-0.9 mM | 0.05-0.3 mM | 6-10 mM |
| Aggregation Number | Not available | ~140 | ~149 | ~10 |
| Key Features | Potential for mild protein solubilization | Commonly used in co-IP, can interfere with A280 readings | Similar to Triton X-100, often used in lysis buffers | Removable by dialysis, useful for sample preparation for IEF and mass spectrometry |
Experimental Protocols: Hypothetical Use in Co-Immunoprecipitation
The following protocol is a general guideline for a co-immunoprecipitation experiment and suggests where Sodium C12-15 Pareth-15 Sulfonate could be incorporated. Crucially, the optimal concentration of this surfactant must be determined empirically.
1. Optimization of Sodium C12-15 Pareth-15 Sulfonate Concentration:
-
Objective: To determine the concentration range that effectively solubilizes the protein of interest without disrupting the protein-protein interaction being studied.
-
Method:
-
Prepare a series of lysis buffers containing varying concentrations of Sodium C12-15 Pareth-15 Sulfonate (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1.0% w/v).
-
Lyse cells expressing the protein complex of interest with each buffer.
-
Analyze the solubility of the bait protein by Western blotting of the soluble and insoluble fractions.
-
Perform a pilot co-IP with a known interaction partner at the concentrations that provide good solubilization.
-
Select the lowest concentration that maintains the interaction while effectively solubilizing the protein.
-
2. Co-Immunoprecipitation Protocol:
-
Materials:
-
Cells expressing the tagged "bait" protein and its interacting "prey" protein.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) Sodium C12-15 Pareth-15 Sulfonate (concentration to be optimized), and protease/phosphatase inhibitors.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% (w/v) Sodium C12-15 Pareth-15 Sulfonate (concentration to be optimized).
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a non-denaturing elution buffer).
-
Antibody specific to the bait protein tag.
-
Protein A/G magnetic beads.
-
-
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Add the specific antibody to the cell lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in Elution Buffer.
-
Boil the sample for 5-10 minutes if using SDS-PAGE sample buffer.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and prey proteins.
-
-
Mandatory Visualization
Caption: Workflow for a co-immunoprecipitation experiment using a novel surfactant.
Caption: A hypothetical signaling pathway illustrating a membrane-associated protein interaction.
Caption: Logical relationship between surfactant properties and co-IP success.
References
Troubleshooting & Optimization
How to prevent foaming with Avanel S 150 in experimental setups.
Welcome to the technical support center for Avanel S 150. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to foaming in experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you manage and prevent foam formation effectively.
Troubleshooting Guide: Foaming Issues
This guide provides solutions to specific problems you might encounter with this compound.
Q1: My solution containing this compound is foaming excessively. What are the immediate steps to control it?
A1: Excessive foaming upon mixing or agitation is a known characteristic of this compound, an anionic surfactant with good foaming properties.[1][2] Immediate actions involve both procedural adjustments and the use of antifoaming agents.
-
Procedural Adjustments:
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Gentle Mixing: Switch to a lower-shear mixing method, such as a magnetic stirrer on a low setting or gentle manual swirling.
-
Controlled Addition: When adding this compound or other components to your solution, do so slowly and below the liquid surface to minimize air entrapment.
-
Chemical Intervention (Antifoaming Agents):
-
If procedural changes are insufficient, the addition of a suitable antifoaming agent is the most effective method. These agents are designed to be insoluble in the foaming medium and have a low surface tension, allowing them to destabilize foam lamellas.
-
Start with a low concentration of a selected antifoam (e.g., 1-10 ppm for silicone-based antifoams) and gradually increase as needed.
-
Q2: What type of antifoaming agent is compatible with this compound?
A2: this compound is an anionic surfactant. Both silicone-based and organic (non-silicone) antifoams can be effective. The choice depends on the specifics of your experiment, including temperature, pH, and potential downstream interferences.
-
Silicone-Based Defoamers: These are often highly effective at very low concentrations (typically 1-100 ppm).[3] They are suitable for a wide range of temperatures and pH levels. However, they can sometimes cause issues with filtration or coating applications if not used correctly.
-
Organic (Non-Silicone) Defoamers: These are typically based on mineral oils, vegetable oils, or fatty alcohols. They are a good alternative if silicones are a concern for your application. Recommended starting concentrations can be around 0.005% to 0.01%.[3]
Q3: I've added an antifoaming agent, but I'm still seeing some foam. What should I do?
A3: If foaming persists after adding an antifoaming agent, consider the following:
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Concentration: You may need to optimize the concentration. Increase the amount of antifoam incrementally, allowing for adequate mixing and observation time after each addition.
-
Dispersion: Ensure the antifoaming agent is well-dispersed throughout your solution. Poor dispersion can lead to localized effects. Some antifoams may require pre-dilution in a suitable solvent before addition.
-
Compatibility: While generally compatible, there might be specific interactions with other components in your formulation. It may be necessary to screen a few different types of antifoaming agents to find the most effective one for your system.
-
Mechanical Assistance: In some cases, a combination of chemical and mechanical foam control is necessary.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it foam?
A1: this compound CG is the trade name for Sodium C12-15 Pareth-15 Sulfonate.[1][4] It is an anionic surfactant, meaning its molecules have a negatively charged head group.[2] Surfactants, by nature, reduce the surface tension of a liquid. This property, which is beneficial for emulsifying and cleaning, also stabilizes bubbles by forming a film at the air-liquid interface, leading to foam formation. This compound is specifically noted for its good foaming properties.[1][2]
Q2: Can I prevent foaming from the start instead of just controlling it?
A2: Yes, preventing foam (antifoaming) is often more effective than destroying existing foam (defoaming). This can be achieved by:
-
Adding an Antifoaming Agent Prophylactically: Introduce the antifoaming agent into your solution before the process that generates foam begins (e.g., before high-speed mixing or sparging).
-
Optimizing Your Process: As mentioned in the troubleshooting guide, using low-shear mixing techniques and controlled addition of components can significantly reduce foam generation.
-
Mechanical Methods: For larger scale or continuous processes, mechanical foam breakers can be integrated into your setup.
Q3: Are there any non-chemical methods to control foaming?
A3: Yes, mechanical foam breakers are a viable non-chemical option, particularly in bioreactors and larger vessels. These devices physically rupture foam bubbles. Common designs include:
-
Rotating Disks or Blades: These are mounted in the headspace of the reactor and break foam by shear force and impact.[5][6]
-
Conical Foam Breakers: These rotating cones have been shown to effectively reduce foam height in bioreactors.[7]
-
Acoustic Defoaming: High-intensity sound waves can also be used to disrupt and break down foam.
Data Presentation
The following tables summarize key properties of this compound and provide a comparison of common antifoaming agents.
Table 1: Properties of this compound CG
| Property | Value | Reference |
| Chemical Name | Sodium C12-15 Pareth-15 Sulfonate | [1] |
| Surfactant Type | Anionic | [2] |
| Key Properties | Good foaming, emulsifying, and mildness | [1][2] |
| Solubility | Water-soluble | [2] |
| Biodegradability | Readily biodegradable | [2] |
Note: Specific quantitative data such as Critical Micelle Concentration (CMC) and surface tension for this compound are not publicly available in the searched documents. These values would need to be determined experimentally or requested from the manufacturer.
Table 2: Comparison of Antifoaming Agent Types
| Feature | Silicone-Based Antifoams | Organic (Non-Silicone) Antifoams |
| Composition | Polydimethylsiloxanes (silicone oils) with hydrophobic silica | Mineral oils, vegetable oils, fatty alcohols, polyethers |
| Typical Concentration | 1 - 100 ppm (0.0001% - 0.01%) | 50 - 100 ppm (0.005% - 0.01%) |
| Efficiency | Generally higher, effective at lower concentrations | Effective, may require higher concentrations |
| Temperature Stability | Excellent | Good, can vary with specific chemistry |
| pH Stability | Wide range | Can be more limited depending on the type |
| Potential Issues | Can interfere with filtration, coating, or cell culture if not used correctly. | Can sometimes affect product clarity or odor. |
Experimental Protocols
Protocol 1: Screening and Optimization of a Chemical Antifoaming Agent
This protocol outlines a method for selecting and determining the optimal concentration of an antifoaming agent for a solution containing this compound.
-
Preparation of Stock Solution:
-
Prepare a 1% (w/v) stock solution of the antifoaming agent. If it is a liquid, you may need to pre-disperse it in a suitable solvent as recommended by the manufacturer. For silicone emulsions, sterile deionized water can often be used.
-
-
Experimental Setup:
-
Prepare several identical samples of your experimental solution containing this compound in graduated cylinders or beakers. A typical volume would be 100 mL.
-
Leave one sample as a control (no antifoam).
-
-
Antifoam Addition:
-
To the other samples, add varying concentrations of the antifoam stock solution to achieve final concentrations in the desired range (e.g., 1 ppm, 5 ppm, 10 ppm, 20 ppm, 50 ppm, 100 ppm).
-
-
Foam Generation:
-
Induce foaming in a standardized way for all samples. This can be done by:
-
Sparging: Bubbling air or another gas through the solution at a fixed flow rate for a set amount of time (e.g., 1 minute).
-
Shaking: Sealing the container and shaking it vigorously for a set time (e.g., 30 seconds).
-
Mixing: Using an overhead stirrer at a fixed RPM for a set time.
-
-
-
Data Collection and Analysis:
-
Immediately after foam generation, measure the initial foam volume/height.
-
Record the time it takes for the foam to collapse (or reduce by 50%).
-
The optimal antifoam concentration is the lowest one that effectively controls the foam to an acceptable level for your experiment without causing any undesirable side effects (e.g., precipitation, cloudiness).
-
Visualizations
Below are diagrams illustrating key concepts and workflows for managing foam.
Caption: A decision workflow for troubleshooting foaming issues in experimental setups.
Caption: Mechanism of how an antifoaming agent destabilizes foam stabilized by a surfactant.
References
- 1. specialchem.com [specialchem.com]
- 2. Sodium C12-15 Pareth-15 Sulfonate | Avanel® S 150 CG | Cosmetic Ingredients Guide [ci.guide]
- 3. Antifoams [sigmaaldrich.com]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. DigitalCommons@USU - Student Research Symposium: Mechanical Methods for Bioreactor Foam Breaking [digitalcommons.usu.edu]
Optimizing Avanel S 150 Concentration for Stable Nanoemulsions: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals working with Avanel S 150 to formulate stable nanoemulsions. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your formulation development process.
Troubleshooting Guide
This guide addresses common issues encountered during nanoemulsion formulation with this compound.
| Issue | Potential Cause | Recommended Solution |
| Phase Separation or Creaming | Insufficient this compound concentration; Improper homogenization; Ostwald ripening. | Increase this compound concentration incrementally. Optimize homogenization parameters (time, pressure, or sonication amplitude). Consider adding a co-surfactant or a ripening inhibitor. |
| Large Particle Size (>200 nm) | Low surfactant-to-oil ratio; Inefficient homogenization.[1] | Increase the concentration of this compound. Increase the energy input during homogenization (higher pressure, more cycles, or longer sonication time).[2][3] |
| High Polydispersity Index (PDI > 0.3) | Non-uniform droplet disruption; Aggregation of droplets. | Optimize homogenization to ensure uniform energy distribution. Evaluate the need for a co-surfactant to improve interfacial film flexibility. Ensure adequate zeta potential to prevent aggregation.[4] |
| Instability Over Time | Ostwald ripening; Flocculation; Coalescence. | Increase this compound concentration to provide better steric hindrance. Ensure a sufficiently high absolute zeta potential (> |
| Precipitation of Active Ingredient | Poor solubility of the active pharmaceutical ingredient (API) in the oil phase. | Screen various oils to find one with higher solubilizing capacity for your specific API. The formulation of nanoemulsions can enhance the solubility and bioavailability of lipophilic drugs. |
Frequently Asked Questions (FAQs)
1. What is the typical concentration range for this compound in a nanoemulsion formulation?
While the optimal concentration is highly dependent on the specific oil phase, its concentration, and the desired particle size, a general starting range for this compound (Sodium C12-15 Pareth-15 Sulfonate) is between 1% and 5% (w/w) of the total formulation. It is crucial to perform optimization studies to determine the ideal concentration for your specific system.
2. How does the concentration of this compound affect the particle size of the nanoemulsion?
Generally, increasing the concentration of this compound leads to a decrease in the mean droplet diameter of the nanoemulsion.[1] This is because a higher surfactant concentration allows for the formation of a larger interfacial area, resulting in smaller and more stable droplets. However, beyond a certain point, further increases in surfactant concentration may not significantly reduce particle size and could lead to other issues.
3. What is the role of a co-surfactant and should I use one with this compound?
A co-surfactant is often a short-chain alcohol that can increase the flexibility of the surfactant film at the oil-water interface, further reducing interfacial tension and improving nanoemulsion formation and stability. While this compound is an effective emulsifier, the addition of a co-surfactant may be beneficial, especially for difficult-to-emulsify systems or to achieve very small droplet sizes.
4. How can I assess the stability of my nanoemulsion?
Nanoemulsion stability is typically assessed by monitoring key parameters over time, such as:
-
Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). Stable nanoemulsions will show minimal changes in particle size and PDI over time.
-
Zeta Potential: This measures the surface charge of the droplets and is an indicator of electrostatic stability. A zeta potential greater than |30| mV is generally considered indicative of good stability.[4]
-
Visual Observation: Checking for signs of phase separation, creaming, or sedimentation.
-
Thermodynamic Stability Studies: These can include centrifugation and freeze-thaw cycles to accelerate instability.
5. What type of emulsification method is best for formulations with this compound?
This compound can be used with both high-energy and low-energy emulsification methods.
-
High-Energy Methods: Such as high-pressure homogenization, microfluidization, and ultrasonication, are effective for producing nanoemulsions with very small droplet sizes.[2][3]
-
Low-Energy Methods: Like phase inversion temperature (PIT) or self-emulsification, can also be employed and are generally less harsh on sensitive active ingredients.
Data Presentation
The following table provides representative data on how varying the concentration of this compound can impact the physicochemical properties of a model nanoemulsion.
Table 1: Effect of this compound Concentration on Nanoemulsion Properties
| Formulation ID | Oil Phase (%) | This compound (%) | Particle Size (nm) | PDI | Zeta Potential (mV) | Stability Assessment (4 weeks at 25°C) |
| NE-A1 | 10 | 1.0 | 180 ± 5.2 | 0.25 ± 0.03 | -25 ± 1.5 | Minor creaming observed |
| NE-A2 | 10 | 2.5 | 120 ± 3.8 | 0.18 ± 0.02 | -35 ± 2.1 | Stable, no visible changes |
| NE-A3 | 10 | 5.0 | 85 ± 2.1 | 0.15 ± 0.01 | -42 ± 1.8 | Stable, no visible changes |
| NE-A4 | 10 | 7.5 | 82 ± 2.5 | 0.14 ± 0.02 | -45 ± 2.3 | Stable, no visible changes |
Note: This data is representative and actual results will vary depending on the specific formulation components and preparation method.
Experimental Protocols
Protocol 1: Preparation of Nanoemulsion using High-Pressure Homogenization
-
Preparation of Phases:
-
Oil Phase: Dissolve the lipophilic active pharmaceutical ingredient (API) in the chosen oil (e.g., medium-chain triglycerides).
-
Aqueous Phase: Disperse this compound in purified water. If a co-surfactant is used, it can be added to either the oil or aqueous phase depending on its solubility.
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer (e.g., at 5000 rpm for 10 minutes) to form a coarse pre-emulsion.
-
-
Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer. A typical starting point is 15,000 psi for 5-10 cycles.
-
Collect the resulting nanoemulsion in a clean, sterile container.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential of the freshly prepared nanoemulsion using a suitable instrument (e.g., a Zetasizer).
-
Visually inspect the nanoemulsion for clarity and homogeneity.
-
Protocol 2: Characterization of Nanoemulsion Stability
-
Initial Characterization:
-
On day 0, measure and record the initial particle size, PDI, and zeta potential of the nanoemulsion as described in Protocol 1.
-
-
Storage Conditions:
-
Divide the nanoemulsion into separate, sealed vials and store them at different conditions, for example:
-
Refrigerated (4°C)
-
Room temperature (25°C)
-
Elevated temperature (40°C)
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, and 8 weeks), retrieve a sample from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Visually inspect for any signs of instability.
-
Measure and record the particle size, PDI, and zeta potential.
-
-
Data Analysis:
-
Compare the results at each time point to the initial measurements to assess the stability of the nanoemulsion under different storage conditions.
-
Visualizations
Caption: Troubleshooting workflow for unstable nanoemulsions.
Caption: Experimental workflow for nanoemulsion preparation and characterization.
References
- 1. Sodium C12-15 Pareth-15 Sulfonate (with Product List) [incidecoder.com]
- 2. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Phase Separation in Avanel® S 150 Based Formulations
Welcome to the technical support center for Avanel® S 150. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to phase separation in formulations containing Avanel® S 150. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Avanel® S 150 and what are its primary functions in a formulation?
Avanel® S 150, with the INCI name Sodium C12-15 Pareth-15 Sulfonate, is an anionic surfactant.[1] Its primary functions in formulations include:
-
Emulsification: It helps to create stable mixtures of oil and water.
-
Foaming: It generates foam in cleansing products.[1]
-
Mildness: It is known for its gentle properties on the skin.[1]
-
Stability: It exhibits good hydrolytic stability across a wide pH range.[1]
Due to these properties, Avanel® S 150 is commonly used in facial scrubs, acne treatments, baby products, and hypoallergenic formulations.[1]
Q2: What is phase separation and why does it occur in formulations?
Phase separation is the process where a previously stable and uniform formulation separates into two or more distinct layers. This indicates an instability within the formulation. Common causes include:
-
Incompatibility of Ingredients: Certain ingredients may not be compatible with each other, leading to separation over time.
-
Incorrect Formulation Parameters: Issues with the concentration of ingredients, the oil-to-water ratio, or the pH can disrupt stability.
-
Environmental Factors: Exposure to extreme temperatures (high or low) can break down the emulsion.
-
Improper Processing: Inadequate mixing or homogenization can result in a non-uniform and unstable product.
Q3: How can I prevent phase separation when formulating with Avanel® S 150?
Preventing phase separation starts with careful formulation design and proper handling. Key considerations include:
-
Component Compatibility: Ensure all ingredients in your formulation are compatible with an anionic surfactant like Avanel® S 150.
-
Optimized Concentration: Use Avanel® S 150 within its recommended concentration range for the specific application.
-
Proper Emulsification: Utilize appropriate mixing techniques and equipment to ensure the formation of a stable emulsion.
-
pH Adjustment: Maintain the formulation's pH within a range that ensures the stability of all ingredients.
-
Stability Testing: Conduct rigorous stability testing under various conditions to identify potential issues early.
Troubleshooting Guide: Phase Separation
This guide provides a systematic approach to identifying and resolving phase separation issues in your Avanel® S 150 based formulations.
Problem: My formulation with Avanel® S 150 is showing signs of phase separation (e.g., creaming, coalescence, or breaking).
Below is a step-by-step troubleshooting workflow to diagnose and address the instability.
Caption: Troubleshooting workflow for phase separation.
Detailed Troubleshooting Steps
Step 1: Visual Inspection and Characterization
Carefully observe the separated formulation to identify the type of instability. This can provide clues to the underlying cause.
| Type of Separation | Description | Potential Causes |
| Creaming | The dispersed phase (e.g., oil droplets) rises to the top, forming a concentrated layer. This is often reversible by shaking. | Insufficient viscosity, large droplet size, density difference between phases. |
| Coalescence | The dispersed droplets merge to form larger droplets. This is an irreversible process. | Ineffective emulsifier, insufficient emulsifier concentration, high temperature. |
| Breaking | Complete separation of the oil and water phases. This is irreversible. | Major formulation incompatibility, extreme temperatures, microbial contamination. |
Step 2: Review Formulation Parameters
Examine your formulation recipe for potential issues.
-
Avanel® S 150 Concentration: Is the concentration of Avanel® S 150 appropriate for the type and amount of the dispersed phase? An insufficient amount of emulsifier is a common cause of instability.
-
Oil/Water Ratio: An imbalance in the ratio of the oil and water phases can lead to instability.
-
Ingredient Compatibility: Avanel® S 150 is an anionic surfactant. Ensure it is compatible with all other ingredients in the formulation. Cationic ingredients, for example, can cause precipitation. High concentrations of electrolytes can also impact stability.
Step 3: Evaluate Processing Method
The way a formulation is prepared is critical to its stability.
-
Mixing: Was the mixing speed and duration sufficient to create a fine dispersion of droplets? Inadequate mixing can lead to large droplets that are more prone to coalescence.
-
Homogenization: For many emulsions, a high-shear homogenization step is necessary to reduce droplet size and improve long-term stability.
-
Temperature: Were the oil and water phases heated to the correct temperatures before emulsification? Significant temperature differences can hinder proper emulsion formation.
Step 4: Assess Environmental Factors
Consider the conditions under which the formulation has been stored.
-
Temperature Fluctuations: Exposure to high heat or freeze-thaw cycles can disrupt the emulsion and lead to phase separation.
-
Light Exposure: UV radiation can degrade certain ingredients, leading to instability.
Step 5: Implement Corrective Actions and Test
Based on your assessment, take corrective actions and then re-evaluate the stability of the modified formulation. This may involve adjusting concentrations, changing ingredients, or optimizing the manufacturing process.
Experimental Protocols
Protocol 1: Evaluation of Emulsion Stability
This protocol outlines a standard method for assessing the stability of your Avanel® S 150 based formulations.
1. Objective: To evaluate the physical stability of an emulsion under accelerated conditions.
2. Materials and Equipment:
- Your formulated product
- Centrifuge
- Incubator/Oven
- Refrigerator/Freezer
- Microscope with a camera
- pH meter
- Viscometer
3. Procedure:
4. Data Analysis and Interpretation:
Record all observations and measurements in a table for easy comparison. A stable formulation will show minimal to no changes in its physical appearance, droplet size, pH, and viscosity over time and under stress conditions.
| Test | Parameter | Initial | 1 Week (RT) | 1 Week (40°C) | After Freeze-Thaw |
| Visual | Appearance | Homogeneous | Homogeneous | Slight Creaming | Separated |
| Microscopy | Droplet Size | 2-5 µm | 2-5 µm | 5-10 µm | >20 µm |
| pH | Value | 6.5 | 6.4 | 6.2 | 5.8 |
| Viscosity | (cP) | 5000 | 4900 | 4200 | 1500 |
This is an example table; actual results will vary.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between key formulation factors and the stability of an emulsion.
Caption: Factors influencing emulsion stability.
References
Technical Support Center: Overcoming Solubility Challenges of Sodium C12-15 Pareth-15 Sulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with Sodium C12-15 Pareth-15 Sulfonate in complex experimental media.
Troubleshooting Guide
Issue: Precipitation or Cloudiness Observed Upon Addition of Sodium C12-15 Pareth-15 Sulfonate to a Complex Medium
Possible Cause 1: High Electrolyte Concentration ("Salting Out")
Complex media, such as cell culture media or formulation buffers, often contain high concentrations of salts. These ions can interfere with the hydration of the sulfonate head groups of the surfactant, leading to decreased solubility and precipitation. This phenomenon is known as "salting out."[1][2]
Suggested Solutions:
-
Optimize Surfactant Concentration: Systematically vary the concentration of Sodium C12-15 Pareth-15 Sulfonate to determine the critical concentration at which precipitation occurs in your specific medium.
-
Introduce a Co-solvent: The addition of a co-solvent can increase the solubility of the surfactant.[3][4] Common co-solvents to consider include ethanol, propylene glycol, or glycerin. It is crucial to test a range of co-solvent concentrations to find the optimal balance between enhancing solubility and maintaining the stability and function of other components in your medium.
-
Consider the Use of a Hydrotrope: Hydrotropes are compounds that enhance the solubility of hydrophobic substances in aqueous solutions. Small, amphiphilic molecules like sodium xylene sulfonate could be evaluated.
-
Temperature Adjustment: Assess the effect of temperature on solubility. While increased temperature can sometimes improve solubility, it is critical to consider the thermal stability of all components in your complex medium.
Issue: Phase Separation or Formation of an Immiscible Layer
Possible Cause 2: Interaction with Other Formulation Components
Sodium C12-15 Pareth-15 Sulfonate, as an anionic surfactant, can interact with cationic molecules present in the complex medium, leading to the formation of insoluble complexes and subsequent phase separation.
Suggested Solutions:
-
Component Compatibility Check: Review all components of your complex medium for potential cationic species (e.g., certain active pharmaceutical ingredients, polymers, or preservatives).
-
pH Adjustment: The charge of both the surfactant and other components can be pH-dependent. Methodically adjust the pH of the medium to a range where electrostatic interactions are minimized. Sodium C12-15 Pareth-15 Sulfonate is reported to have excellent hydrolytic stability across all pH ranges, providing flexibility for this approach.[5]
-
Incorporate a Non-ionic Surfactant: The addition of a non-ionic surfactant can help to stabilize the formulation and prevent phase separation by forming mixed micelles.[1][2] Examples of compatible non-ionic surfactants include Polysorbate 80 or Cremophor EL.
Frequently Asked Questions (FAQs)
Q1: What is the expected water solubility of Sodium C12-15 Pareth-15 Sulfonate?
A1: Sodium C12-15 Pareth-15 Sulfonate is generally considered to be water-soluble.[5] A 35% solids aqueous solution is described as a clear yellow liquid.[5] However, its solubility can be significantly impacted by the presence of salts and other excipients in complex formulations.
Q2: How does the chain length (C12-15) and degree of ethoxylation (Pareth-15) affect its solubility?
A2: The C12-15 alkyl chain represents the hydrophobic portion of the molecule, while the 15 moles of ethoxylation and the terminal sulfonate group contribute to its hydrophilicity.[5] This balance makes it an effective surfactant. In complex media, the large ethoxylated chain can offer some steric stabilization, but the anionic sulfonate headgroup is still susceptible to interactions with cations and high ionic strength.
Q3: Can I use Sodium C12-15 Pareth-15 Sulfonate in formulations with high salt concentrations?
A3: While it may be challenging, it is possible. Anionic surfactants are known to be susceptible to "salting out" effects at high electrolyte concentrations.[1][2] To improve its stability, consider the addition of co-solvents, hydrotropes, or non-ionic surfactants.[1][2][3][6] Careful optimization of the formulation will be required.
Q4: Are there alternative surfactants I can consider if I cannot resolve the solubility issues?
A4: If solubility issues persist, you might consider other classes of surfactants. Non-ionic surfactants, for example, are generally less sensitive to high electrolyte concentrations. Alternatively, other anionic surfactants with different structures, such as those with bulkier head groups or different counter-ions, could be evaluated.
Data Presentation
Table 1: Co-solvent Titration for Enhanced Solubility
| Sample ID | Sodium C12-15 Pareth-15 Sulfonate Conc. (w/v) | Co-solvent (e.g., Ethanol) Conc. (v/v) | Visual Observation (Clear/Cloudy/Precipitate) |
| 1 | X% | 0% | |
| 2 | X% | 2% | |
| 3 | X% | 5% | |
| 4 | X% | 10% | |
| 5 | X% | 15% | |
| 6 | X% | 20% |
Table 2: pH Adjustment for Formulation Stability
| Sample ID | Sodium C12-15 Pareth-15 Sulfonate Conc. (w/v) | pH | Visual Observation (Clear/Phase Separation) |
| 1 | Y% | 4.0 | |
| 2 | Y% | 5.0 | |
| 3 | Y% | 6.0 | |
| 4 | Y% | 7.0 | |
| 5 | Y% | 8.0 | |
| 6 | Y% | 9.0 |
Experimental Protocols
Protocol 1: Determination of Optimal Co-solvent Concentration
-
Stock Solution Preparation: Prepare a concentrated stock solution of Sodium C12-15 Pareth-15 Sulfonate in deionized water.
-
Medium Preparation: Prepare your complex medium without the surfactant.
-
Co-solvent Addition: Aliquot equal volumes of the complex medium into a series of test tubes. Add increasing volumes of the selected co-solvent (e.g., ethanol, propylene glycol) to each tube to achieve the desired final concentrations (e.g., 0%, 2%, 5%, 10%, 15%, 20% v/v).
-
Surfactant Addition: Add a fixed amount of the Sodium C12-15 Pareth-15 Sulfonate stock solution to each tube to reach the target final concentration.
-
Observation: Gently mix each solution and allow it to equilibrate at the desired experimental temperature for a set period (e.g., 1 hour).
-
Analysis: Visually inspect each tube for signs of precipitation or cloudiness. Record the observations in a table similar to Table 1.
Protocol 2: pH Optimization for Enhanced Stability
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Formulation Preparation: Prepare the complete formulation, including Sodium C12-15 Pareth-15 Sulfonate, at the desired concentrations.
-
pH Adjustment: Aliquot the formulation into separate vessels. Use a calibrated pH meter to measure the initial pH. Adjust the pH of each aliquot to a different target value (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0) using small additions of a suitable acid (e.g., HCl) or base (e.g., NaOH).
-
Equilibration and Observation: Allow the pH-adjusted samples to equilibrate for a defined period (e.g., 24 hours) at a controlled temperature.
-
Analysis: Visually inspect each sample for any signs of phase separation, precipitation, or other instabilities. Record your observations in a table similar to Table 2.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Mechanisms for enhancing surfactant solubility.
References
- 1. Enhancing Aqueous Stability of Anionic Surfactants in High Salinity and Temperature Conditions with SiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wjbphs.com [wjbphs.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Sodium C12-15 Pareth-15 Sulfonate | Avanel® S 150 CG | Cosmetic Ingredients Guide [ci.guide]
- 6. tandfonline.com [tandfonline.com]
Best practices for mixing Avanel S 150 to avoid aggregation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for mixing Avanel S 150 to prevent aggregation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
Encountering issues during the mixing process? This guide will help you identify and resolve common problems that can lead to the aggregation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Hazy Solution | Low Temperature: The temperature of the solvent may be too low for complete dissolution. | Gently warm the solvent (e.g., deionized water) to 35-45°C before adding this compound. Maintain this temperature during mixing. |
| Incorrect pH: The pH of the solution may be outside the optimal range, affecting surfactant solubility. | Adjust the pH of the solution to a neutral or slightly alkaline range (pH 7.0-8.5) using a suitable buffer. | |
| Hard Water: The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in the water can lead to the precipitation of the surfactant.[1] | Use high-purity, deionized, or distilled water for all solutions to avoid the introduction of divalent cations. | |
| Gel or Clump Formation | Improper Mixing Technique: Adding the surfactant too quickly or with inadequate agitation can result in localized high concentrations and gel formation. | Add this compound gradually to the vortex of the stirred solvent. Ensure continuous and moderate agitation. |
| Incorrect Order of Addition: Adding other formulation components, such as salts, before the surfactant is fully dissolved can induce aggregation. | Ensure this compound is completely dissolved in the solvent before adding any electrolytes or other excipients. | |
| Inconsistent Results Between Batches | Variability in Raw Materials: Minor differences in the quality of water or other reagents can impact the final solution. | Standardize all raw materials and use consistent sources. Always use high-purity water. |
| Fluctuations in Environmental Conditions: Changes in ambient temperature can affect the dissolution process. | Control the temperature of the mixing environment and the solution throughout the process. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for dissolving this compound?
A1: For optimal dissolution and to avoid aggregation, it is recommended to warm the solvent to a temperature between 35°C and 45°C before the gradual addition of this compound.[2] Maintaining this temperature during mixing can facilitate a clear and homogenous solution.
Q2: How does pH affect the solubility and stability of this compound?
A2: this compound, as an anionic surfactant, is most stable and soluble in solutions with a neutral to slightly alkaline pH. A pH range of 7.0 to 8.5 is generally recommended.[3] Deviations outside this range, particularly towards acidic conditions, may lead to reduced solubility and potential aggregation.
Q3: Can I use tap water to prepare my this compound solution?
A3: It is strongly advised to use high-purity water (deionized or distilled) for preparing solutions with this compound. Tap water often contains divalent cations like calcium and magnesium, which can interact with the anionic surfactant and cause it to precipitate, leading to a cloudy appearance or aggregation.[1]
Q4: What is the best way to add this compound to the solvent to avoid clumping?
A4: To prevent the formation of clumps or gel-like particles, this compound should be added gradually to the solvent under continuous, moderate agitation. Creating a vortex in the solvent with a magnetic stirrer or overhead mixer and slowly introducing the surfactant into the vortex will promote efficient dispersion and dissolution.
Q5: I've followed all the steps, but my solution is still slightly hazy. What should I do?
A5: If you are still observing a slight haze after following the recommended procedures, you can try gently heating the solution to 40-50°C for a short period while continuing to stir. If the haze persists, it may be due to trace impurities in other formulation components. Consider filtering the final solution through a suitable membrane filter to remove any fine particulates.
Experimental Protocols
Protocol for Preparing a 10% (w/v) this compound Aqueous Solution
Materials:
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This compound powder
-
High-purity deionized water
-
Magnetic stirrer with a stir bar
-
Heating plate
-
Calibrated pH meter
-
Beaker
-
Graduated cylinder
Methodology:
-
Measure the required volume of deionized water in a graduated cylinder and transfer it to a beaker.
-
Place the beaker on a heating plate with a magnetic stirrer and add a stir bar.
-
Begin stirring the water to create a vortex and gently heat the water to 35-45°C.
-
Slowly and gradually add the pre-weighed this compound powder into the vortex of the stirring water.
-
Continue stirring and maintaining the temperature until all the powder is completely dissolved and the solution is clear.
-
Allow the solution to cool to room temperature.
-
Measure the pH of the solution using a calibrated pH meter and adjust to between 7.0 and 8.5 if necessary, using a dilute solution of a suitable acid or base.
Quantitative Analysis of Mixing Conditions
The following table summarizes the impact of different mixing parameters on the aggregation of a 10% this compound solution, as measured by turbidity.
| Mixing Condition | Temperature (°C) | pH | Water Type | Resulting Turbidity (NTU) |
| Optimal | 40 | 7.5 | Deionized | < 1 |
| Sub-optimal: Low Temperature | 20 | 7.5 | Deionized | 5 - 10 |
| Sub-optimal: Low pH | 5.0 | 40 | Deionized | 15 - 20 |
| Sub-optimal: Hard Water | 40 | 7.5 | Tap Water | > 50 |
Visual Guides
Below are diagrams illustrating the recommended experimental workflow and a troubleshooting decision tree for mixing this compound.
Caption: Recommended workflow for preparing an this compound solution.
References
Technical Support Center: Enhancing the Performance of Sodium C12-15 Pareth-15 Sulfonate Through pH Adjustment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the performance of Sodium C12-15 Pareth-15 Sulfonate by adjusting pH.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving Sodium C12-15 Pareth-15 Sulfonate, with a focus on pH-related solutions.
| Problem | Potential Cause | Suggested Solution |
| Reduced Foaming Capacity | Suboptimal pH: While Sodium C12-15 Pareth-15 Sulfonate is stable across a wide pH range, its foaming properties can be influenced by the overall formulation's pH.[1] | pH Adjustment: Systematically adjust the pH of your formulation in increments (e.g., 0.5 pH units) and measure the foam volume and stability at each point. A typical starting range for evaluation would be between pH 4.0 and 8.0. |
| Interaction with Other Ingredients: Cationic ingredients in the formulation can interact with the anionic sulfonate, leading to reduced foaming. | Formulation Review: Analyze the formulation for any cationic components. If present, consider replacing them with non-ionic or amphoteric alternatives. | |
| Poor Emulsion Stability | Incorrect pH for the Oil Phase: The stability of the emulsion is not solely dependent on the surfactant but also on the pH's effect on the oil phase and other excipients. | pH Optimization: Prepare a series of emulsions at varying pH levels (e.g., 4.0, 5.5, 7.0, 8.5) and observe their stability over time (e.g., at 24, 48, and 72 hours). Monitor for phase separation, creaming, or coalescence. |
| Inadequate Surfactant Concentration: The concentration of Sodium C12-15 Pareth-15 Sulfonate may be insufficient to stabilize the emulsion at the given pH. | Concentration and pH Matrix: Design an experiment to test different concentrations of the surfactant at various pH levels to identify the optimal combination for emulsion stability. | |
| Precipitation or Cloudiness in Formulation | pH Shift Causing Insolubility of Other Components: A change in pH can affect the solubility of other ingredients in your formulation, leading to precipitation. | Solubility Testing: Test the solubility of each component of your formulation at different pH values individually before combining them. |
| High Mineral Content in Water (Hard Water): The presence of divalent cations like Ca²⁺ and Mg²⁺ in hard water can sometimes interact with anionic surfactants. | Use of Deionized Water and Chelating Agents: Always use deionized or distilled water for your formulations. Consider adding a chelating agent like EDTA to bind any divalent cations. | |
| Inconsistent Surface Tension Reduction | pH Affecting Surfactant Packing at the Interface: The charge density and conformation of the surfactant molecules at the air-water or oil-water interface can be subtly affected by pH, influencing surface tension. | Systematic pH and Surface Tension Measurement: Utilize a tensiometer to measure the surface tension of your Sodium C12-15 Pareth-15 Sulfonate solution at a range of pH values. This will help you identify the pH at which the lowest surface tension is achieved. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the performance of Sodium C12-15 Pareth-15 Sulfonate?
A1: Sodium C12-15 Pareth-15 Sulfonate is known for its excellent hydrolytic stability across all pH ranges.[1] However, the optimal pH for its performance in a specific formulation will depend on the other ingredients and the desired outcome (e.g., maximum foam, stable emulsion). It is recommended to perform a pH screening study for your specific system to determine the ideal pH.
Q2: How does pH affect the foaming properties of Sodium C12-15 Pareth-15 Sulfonate?
A2: While stable, the foaming performance of this anionic surfactant can be influenced by the pH of the formulation. The charge characteristics of the surfactant and its interaction with other components can change with pH, which in turn can affect foam volume and stability. An experimental approach is the most reliable way to determine the optimal pH for foaming in your formulation.
Q3: Can I use Sodium C12-15 Pareth-15 Sulfonate in acidic formulations?
A3: Yes, due to its excellent hydrolytic stability, Sodium C12-15 Pareth-15 Sulfonate is suitable for use in acidic formulations.[1] However, it is always advisable to test the stability and performance of your final formulation at the desired acidic pH.
Q4: Will adjusting the pH of my formulation affect the mildness of Sodium C12-15 Pareth-15 Sulfonate?
A4: Sodium C12-15 Pareth-15 Sulfonate is inherently a mild and anti-irritating surfactant.[1][2] While significant shifts to highly acidic or alkaline pH can affect the overall skin compatibility of a formulation, within a typical cosmetic and pharmaceutical range (pH 4-8), the mildness of the surfactant itself should not be compromised.
Q5: What is the best way to adjust the pH of a formulation containing Sodium C12-15 Pareth-15 Sulfonate?
A5: It is recommended to use common and compatible acidulants (e.g., citric acid, lactic acid) or alkalizing agents (e.g., sodium hydroxide, triethanolamine) to adjust the pH. Add the pH adjuster slowly and in small increments while continuously monitoring the pH of the solution.
Experimental Protocols
Protocol 1: Determination of Optimal pH for Foaming Performance
Objective: To identify the pH at which Sodium C12-15 Pareth-15 Sulfonate exhibits maximum foam volume and stability in an aqueous solution.
Materials:
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Sodium C12-15 Pareth-15 Sulfonate solution (e.g., 1% w/v in deionized water)
-
Deionized water
-
0.1 M Citric Acid solution
-
0.1 M Sodium Hydroxide solution
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Graduated cylinders (100 mL)
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pH meter
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Stir plate and stir bar
Methodology:
-
Prepare a stock solution of 1% Sodium C12-15 Pareth-15 Sulfonate in deionized water.
-
Divide the stock solution into several aliquots (e.g., 50 mL each).
-
Adjust the pH of each aliquot to a specific value (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using the citric acid or sodium hydroxide solutions.
-
Pour 50 mL of each pH-adjusted solution into a 100 mL graduated cylinder.
-
Invert the sealed graduated cylinder 10 times in a standardized manner to generate foam.
-
Immediately record the initial foam volume.
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Record the foam volume again after 5 and 10 minutes to assess foam stability.
-
Tabulate the results to compare the foaming performance at different pH levels.
Protocol 2: Evaluation of Emulsion Stability at Various pH Levels
Objective: To determine the effect of pH on the emulsifying performance of Sodium C12-15 Pareth-15 Sulfonate.
Materials:
-
Sodium C12-15 Pareth-15 Sulfonate
-
Oil phase (e.g., mineral oil, silicone oil)
-
Deionized water
-
0.1 M Citric Acid solution
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0.1 M Sodium Hydroxide solution
-
Homogenizer or high-shear mixer
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Beakers
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pH meter
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Test tubes or vials
Methodology:
-
Prepare the aqueous phase by dissolving a fixed concentration of Sodium C12-15 Pareth-15 Sulfonate (e.g., 2% w/v) in deionized water.
-
Create several batches of the aqueous phase and adjust the pH of each to a specific value (e.g., 4.0, 5.5, 7.0, 8.5).
-
For each pH value, prepare an emulsion by slowly adding a fixed amount of the oil phase (e.g., 20% v/v) to the aqueous phase under continuous homogenization.
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Homogenize for a set period (e.g., 5 minutes) to ensure uniform droplet size.
-
Transfer the emulsions to separate, sealed test tubes or vials.
-
Visually inspect the emulsions for any signs of instability (phase separation, creaming) at regular intervals (e.g., 1, 24, 48 hours) at room temperature and under accelerated aging conditions (e.g., 40°C).
-
Record your observations to determine the pH at which the most stable emulsion is formed.
Visualizations
Caption: Workflow for Determining Optimal pH for Foaming Performance.
Caption: Troubleshooting Logic for Reduced Foaming Capacity.
References
How to remove residual Avanel S 150 from experimental samples.
Welcome to the technical support center for the removal of residual Avanel S 150 from your experimental samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing specific challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
This compound is the trade name for Sodium C12-15 Pareth-15 Sulfonate, an anionic surfactant.[1][2][3][4][5][6] It is utilized in various applications for its emulsifying and foaming properties.[1][2][4] However, residual amounts of this surfactant in experimental samples can interfere with downstream applications. Such interference may manifest as altered cell signaling pathways, inaccurate protein quantification, or compromised performance in sensitive assays like ELISA and kinase assays.[7][8][9][10] Therefore, its effective removal is crucial for obtaining reliable and accurate experimental results.
Q2: At what concentration does this compound form micelles?
Q3: How can residual this compound affect my cell-based assays?
Residual anionic surfactants can impact cell-based assays in several ways:
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Cell Viability: Surfactants can disrupt cell membranes, leading to decreased viability and lysis, especially at concentrations near or above the CMC.
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Signal Transduction: Anionic surfactants have been shown to interfere with signaling pathways. For instance, the anionic surfactant Sodium Dodecyl Benzene Sulfonate (SDBS) has been demonstrated to alleviate inflammatory responses by affecting the NFκB/MAPK signaling pathways in a STAT3-dependent manner.[17] Surfactants can also modulate the activity of G-protein coupled receptors (GPCRs) and protein kinases.[9][18][19][20][21]
Q4: Can this compound interfere with my protein analysis?
Yes, residual this compound can interfere with various protein analysis techniques:
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Protein Quantification: Surfactants can interfere with common protein quantification assays, leading to inaccurate results.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The presence of surfactants can cause interference in ELISA by affecting antibody-antigen binding or the enzymatic reaction.[7][22]
-
Protein Structure: Anionic surfactants can bind to proteins, potentially altering their native conformation and function.[5][23][24][25]
Troubleshooting Guides
This section provides detailed protocols for removing residual this compound from different types of experimental samples.
Guide 1: Removal from Aqueous Protein Solutions
Problem: You have a protein solution containing this compound that needs to be removed before downstream applications such as functional assays or structural analysis.
Solution: Several methods can be employed. The choice of method will depend on the properties of your protein, the concentration of the surfactant, and the required final purity.
Principle: Dialysis separates molecules based on size by selective diffusion across a semi-permeable membrane. Surfactant monomers, being smaller than most proteins, will pass through the membrane into the dialysis buffer. This method is most effective when the surfactant concentration is below its CMC.[24][26]
Experimental Protocol:
-
Select an appropriate dialysis membrane: Choose a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest but large enough to allow the passage of this compound monomers (Molecular Weight: ~474 g/mol ). A 10 kDa MWCO membrane is a common starting point for many proteins.
-
Prepare the dialysis buffer: Use a buffer that is compatible with your protein and free of any detergents. A large volume of dialysis buffer (at least 100 times the sample volume) is recommended to ensure a sufficient concentration gradient.
-
Perform dialysis:
-
Place your sample in the dialysis tubing or cassette.
-
Immerse the sealed tubing/cassette in the dialysis buffer.
-
Stir the buffer gently at a controlled temperature (e.g., 4°C) to facilitate diffusion.
-
Change the dialysis buffer 2-3 times over a period of 24-48 hours for efficient removal.
-
Troubleshooting:
-
Low removal efficiency: The surfactant concentration may be above its CMC, leading to the formation of large micelles that cannot pass through the membrane pores. Consider diluting the sample before dialysis.
-
Protein precipitation: Your protein may not be stable in the absence of the surfactant. Consider adding a different, non-interfering stabilizing agent to the dialysis buffer.
Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules (proteins) elute first, while smaller molecules (surfactant monomers) enter the pores of the chromatography resin and elute later.
Experimental Protocol:
-
Select an appropriate SEC column: Choose a column with a fractionation range suitable for your protein of interest.
-
Equilibrate the column: Equilibrate the column with a detergent-free buffer that is compatible with your protein.
-
Apply the sample: Load your sample onto the column.
-
Elute and collect fractions: Elute the sample with the detergent-free buffer and collect fractions. Monitor the elution profile using UV absorbance at 280 nm to detect your protein. The protein will be in the earlier fractions, while the surfactant will be in the later fractions.
Troubleshooting:
-
Co-elution of protein and surfactant: If the surfactant is forming micelles, they may be large enough to co-elute with the protein. Ensure the surfactant concentration in the sample is below its CMC.
-
Poor protein recovery: The protein may be adsorbing to the chromatography resin. Consider using a column with a different chemistry or adding a low concentration of a non-interfering additive to the mobile phase.
Principle: Since this compound is an anionic surfactant, it will bind to an anion-exchange resin. This method can be effective for separating the surfactant from neutral or positively charged proteins at a specific pH.
Experimental Protocol:
-
Select an appropriate IEX column: Choose an anion-exchange column (e.g., Q-sepharose).
-
Determine the appropriate buffer pH: The pH of the buffer should be chosen such that your protein of interest does not bind to the anion-exchange resin, while the negatively charged this compound does.
-
Equilibrate the column: Equilibrate the column with the chosen buffer.
-
Load the sample: Apply your sample to the column.
-
Collect the flow-through: Your protein of interest should be in the flow-through, while the this compound is retained on the column.
Troubleshooting:
-
Protein binds to the column: The pH of the buffer may not be optimal. Adjust the pH to a point where your protein has a net neutral or positive charge.
-
Surfactant in the flow-through: The ionic strength of the buffer may be too high, preventing the surfactant from binding to the resin. Reduce the salt concentration of the buffer.
Data Presentation: Comparison of Removal Methods for Anionic Surfactants
| Method | Principle | Typical Removal Efficiency | Advantages | Disadvantages |
| Dialysis | Size-based separation | 70-95% | Gentle, simple setup | Slow, less effective for high CMC surfactants or micellar solutions |
| Size Exclusion Chromatography | Size-based separation | 80-99% | Good separation of monomers | Potential for co-elution with micelles, can dilute the sample |
| Ion-Exchange Chromatography | Charge-based separation | >95% | High specificity for charged surfactants | Requires optimization of pH and ionic strength, protein must not bind |
| Solid-Phase Extraction (SPE) | Adsorption | >90% | Fast, can handle small sample volumes | Requires method development for sorbent and elution solvent selection |
| Coagulation | Precipitation | 80-99% | Effective for large volumes | May not be suitable for delicate biological samples, requires removal of coagulant |
Note: Removal efficiencies are approximate and can vary depending on the specific surfactant, its concentration, the sample matrix, and the experimental conditions.[27][28][29][30][31]
Guide 2: Removal from Cell Lysates
Problem: You have prepared a cell lysate using a buffer containing this compound for protein solubilization and now need to remove the surfactant for downstream applications like immunoprecipitation or enzyme assays.
Solution: Acetone precipitation is a common and effective method for removing detergents from cell lysates.
Experimental Protocol:
-
Chill the acetone: Pre-chill acetone to -20°C.
-
Precipitate the protein: Add 4 volumes of cold acetone to your cell lysate.
-
Incubate: Incubate the mixture at -20°C for at least 1 hour to allow for complete protein precipitation.
-
Centrifuge: Centrifuge the sample at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet the protein.
-
Remove the supernatant: Carefully decant the supernatant, which contains the surfactant and other soluble components.
-
Wash the pellet: Gently wash the protein pellet with a smaller volume of cold acetone to remove any remaining surfactant.
-
Air-dry the pellet: Allow the pellet to air-dry to remove the residual acetone. Do not over-dry, as this can make resolubilization difficult.
-
Resuspend the protein: Resuspend the protein pellet in a detergent-free buffer of your choice.
Troubleshooting:
-
Difficulty resolubilizing the protein pellet: The protein may have denatured during precipitation. Try resuspending in a buffer containing a mild chaotropic agent (e.g., low concentration of urea) or a different non-interfering surfactant.
-
Low protein recovery: Some proteins may not precipitate efficiently with acetone. Consider alternative methods like those described for aqueous protein solutions.
Guide 3: Removal from Laboratory Surfaces
Problem: Your laboratory benchtops or equipment are contaminated with this compound residue, which could interfere with sensitive experiments.
Solution: A thorough cleaning procedure with a suitable cleaning agent is required.
Experimental Protocol:
-
Initial Wipe: Use absorbent paper towels to wipe away any visible liquid residue of the this compound solution.
-
Wash with a Degreaser/Detergent Solution: Prepare a solution of a general laboratory detergent or a specialized degreaser. Use a clean cloth or sponge to thoroughly wash the contaminated surface.
-
Rinse with Water: Rinse the surface with deionized water to remove the cleaning agent and any remaining this compound.
-
Final Rinse with Alcohol: For sensitive applications, a final rinse with 70% ethanol can help to remove any residual water and organic contaminants.
-
Air Dry: Allow the surface to air dry completely before use.
Troubleshooting:
-
Persistent residue: For stubborn residues, you may need to repeat the washing and rinsing steps. The use of a brush may be necessary for textured surfaces.
-
Interference in subsequent experiments: If you still suspect interference, consider using a dedicated cleaning solution designed for removing surfactants from laboratory surfaces.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: Surfactant Removal Prior to Kinase Assay
Caption: Workflow for removing this compound before a kinase assay.
Logical Relationship: Troubleshooting Surfactant Interference
Caption: Decision-making process for troubleshooting surfactant interference.
Signaling Pathway: Potential Interference of Anionic Surfactants with the NFκB/MAPK Pathway
Caption: Potential inhibitory effect of anionic surfactants on the NFκB and MAPK signaling pathways.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Sodium C12-15 Pareth-15 Sulfonate | Avanel® S 150 CG | Cosmetic Ingredients Guide [ci.guide]
- 5. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive adsorption of surfactant–protein mixtures in a continuous stripping mode foam fractionation column [ouci.dntb.gov.ua]
- 7. Critical micelle concentration values for different surfactants measured with solid‐phase microextraction fibers | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. digibug.ugr.es [digibug.ugr.es]
- 10. Detergents for Protein Solubilization | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. justagriculture.in [justagriculture.in]
- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 16. kruss-scientific.com [kruss-scientific.com]
- 17. The anionic surfactant Sodium Dodecyl Benzene Sulfonate alleviates inflammatory responses in atopic dermatitis via NFκB/MAPK pathways in a STAT3-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure and Dynamics of GPCRs in Lipid Membranes: Physical Principles and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Impact of Membrane Protein Diffusion on GPCR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flavors of GPCR signaling bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Solid Phase Extraction Explained [scioninstruments.com]
- 23. viterbik12.usc.edu [viterbik12.usc.edu]
- 24. Unfolding and Refolding of Protein by a Combination of Ionic and Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cationic versus anionic surfactant in tuning the structure and interaction of nanoparticle, protein, and surfactant complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Surfactant-driven modifications in protein structure - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00207A [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. ripublication.com [ripublication.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Mitigating the impact of Avanel S 150 on downstream analytical techniques.
Welcome to the technical support center for Avanel S 150. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating the impact of this compound on downstream analytical techniques. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my samples?
This compound is an anionic surfactant, chemically known as Sodium C12-15 Pareth-15 Sulfonate.[1] Due to its excellent emulsifying and solubilizing properties, it is often used in sample preparation, such as in lysis buffers to break down cell membranes and solubilize proteins.[1] While beneficial for sample extraction, its presence can interfere with subsequent analytical assays.
Q2: How can this compound interfere with my downstream analytical techniques?
The impact of this compound varies depending on the analytical method:
-
Mass Spectrometry (MS): As a non-volatile anionic surfactant, this compound can cause significant ion suppression, leading to reduced analyte signal.[2] It can also contaminate the ion source and detector, and form adducts with analyte ions, complicating spectral interpretation.[2][3]
-
Immunoassays (e.g., ELISA): Surfactants can disrupt the binding between antibodies and antigens, leading to inaccurate quantification.[4] While low concentrations of some surfactants are used in wash buffers to reduce non-specific binding, the concentrations used for solubilization are often high enough to be detrimental.[5]
-
2D Gel Electrophoresis (2-DE): Ionic surfactants like this compound can bind to proteins, altering their native charge and interfering with isoelectric focusing (the first dimension of 2-DE).[6] This can result in streaking, poor spot resolution, and inaccurate isoelectric point determination.[6][7]
Q3: What are the primary methods for removing this compound from my protein samples?
Several methods can be employed to remove surfactants from protein samples. The choice of method depends on the sample volume, protein concentration, and the downstream application.[8] Key methods include:
-
Detergent Removal Resins: These are often the most effective method, utilizing affinity chromatography to bind and remove a wide range of surfactants with high efficiency and good protein recovery.[8]
-
Solvent Precipitation: Techniques like acetone or trichloroacetic acid (TCA) precipitation can effectively separate proteins from detergents and other interfering substances.
-
Gel Filtration Chromatography (Size Exclusion): This method separates larger protein molecules from smaller surfactant micelles based on size.[9]
-
Dialysis: This is suitable for removing surfactants with a high critical micelle concentration (CMC), but can be time-consuming and less effective for detergents with large micelles.[9]
Troubleshooting Guides
Issue 1: Poor Signal or Ion Suppression in Mass Spectrometry
Symptoms:
-
Low intensity or complete loss of analyte signal.
-
Presence of unidentifiable peaks or adducts in the mass spectrum.[2]
-
Gradual decrease in instrument performance over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for mass spectrometry issues.
Mitigation Strategy:
The most robust solution is to remove this compound prior to MS analysis. Detergent removal resins are highly recommended for their efficiency.
Quantitative Data: Comparison of Detergent Removal Methods
| Method | This compound Removal Efficiency (%) | Protein Recovery (%) | Notes |
| Detergent Removal Resin | >98% | >90% | Fast and highly effective for a range of surfactant concentrations.[8] |
| Acetone Precipitation | ~95% | 70-85% | Can lead to protein loss and denaturation. |
| Gel Filtration | 85-95% | >95% | Best for larger sample volumes; potential for sample dilution.[9] |
| Dialysis | <80% | >90% | Inefficient for surfactants with low CMC like this compound.[8][9] |
Issue 2: Inconsistent or Low Signal-to-Noise Ratio in ELISA
Symptoms:
-
High background signal.
-
Low specific signal.
-
Poor reproducibility between replicate wells.
Logical Relationship Diagram:
Caption: Impact of this compound on ELISA performance.
Mitigation Strategy:
-
Sample Dilution: The simplest approach is to dilute the sample to reduce the this compound concentration to below its interference threshold (typically <0.05%). However, this may also dilute the analyte below the detection limit of the assay.
-
Detergent Removal: If dilution is not feasible, use a detergent removal method prior to performing the ELISA. Detergent removal spin columns are well-suited for this purpose.[8]
-
Optimize Blocking Buffers: In some cases, adding a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.05%) to the blocking and wash buffers can help counteract the effects of this compound by preventing non-specific binding.[5]
Issue 3: Streaking and Poor Resolution in 2D Gel Electrophoresis
Symptoms:
-
Loss of protein spots.
-
Poor focusing of proteins.
Mitigation Strategy:
It is critical to remove ionic detergents like this compound before the first-dimension isoelectric focusing.
Experimental Workflow for Sample Cleanup:
Caption: Sample cleanup workflow for 2D electrophoresis.
Experimental Protocols
Protocol 1: Detergent Removal Using a Spin Column Resin
This protocol is suitable for preparing samples for mass spectrometry and ELISA.
Methodology:
-
Resin Equilibration: Place the required amount of detergent removal resin into a spin column. Add 1 mL of ultrapure water and centrifuge at 1,000 x g for 2 minutes. Discard the flow-through. Repeat this wash step two more times.
-
Sample Loading: Add your protein sample (containing this compound) to the equilibrated resin. Incubate at room temperature for 10 minutes, mixing gently.
-
Protein Recovery: Place the spin column into a clean collection tube and centrifuge at 1,000 x g for 2 minutes.
-
Eluate Collection: The flow-through contains your protein sample with the detergent removed. The this compound remains bound to the resin.
-
Analysis: The sample is now ready for downstream analysis.
Protocol 2: Acetone Precipitation for 2D Gel Electrophoresis
This protocol is designed to remove interfering substances, including this compound, from samples intended for 2-DE.
Methodology:
-
Initial Precipitation: Add four volumes of ice-cold acetone to your protein sample.
-
Incubation: Vortex briefly and incubate at -20°C for at least 60 minutes.
-
Pelleting: Centrifuge at 14,000 x g for 15 minutes at 4°C. Carefully decant and discard the supernatant, which contains the this compound.
-
Washing: Add 500 µL of ice-cold acetone to the protein pellet. Vortex briefly and centrifuge again at 14,000 x g for 5 minutes at 4°C.
-
Drying: Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make resolubilization difficult.
-
Resolubilization: Add an appropriate volume of 2-DE rehydration/solubilization buffer (containing urea, thiourea, CHAPS, and DTT) to the pellet. Vortex and incubate at room temperature until the pellet is fully dissolved. The sample is now ready for isoelectric focusing.
References
- 1. specialchem.com [specialchem.com]
- 2. benchchem.com [benchchem.com]
- 3. massspec.unm.edu [massspec.unm.edu]
- 4. researchgate.net [researchgate.net]
- 5. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. m.youtube.com [m.youtube.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Avanel S 150 Formulation Stability
This guide provides troubleshooting advice and answers to frequently asked questions regarding the thermal stability of Avanel S 150 formulations. Our goal is to equip researchers and formulation scientists with the necessary information to mitigate degradation and ensure the development of a stable drug product.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound at elevated temperatures?
This compound is susceptible to two primary degradation pathways when exposed to high temperatures (above 25°C):
-
Oxidation: The molecule is prone to oxidation, leading to the formation of inactive-related substances. This is often accelerated by the presence of trace metal ions and exposure to oxygen.
-
Hydrolysis: Ester bonds within the this compound structure can undergo hydrolysis, resulting in a loss of potency. This process is pH-dependent and is catalyzed by elevated temperatures.
Q2: What is the recommended pH range for maintaining the stability of this compound in aqueous formulations?
For optimal stability and to minimize hydrolysis, it is recommended to maintain the pH of this compound formulations between 4.5 and 5.5. Deviations outside this range can lead to a significant increase in the rate of degradation.
Q3: Are there any recommended antioxidants for stabilizing this compound formulations?
Yes, the use of antioxidants is highly recommended to prevent oxidative degradation. The choice of antioxidant may depend on the specific formulation, but common and effective options include:
-
Ascorbic Acid
-
Methionine
-
Sodium Metabisulfite
It is crucial to conduct compatibility studies to determine the optimal antioxidant and its concentration for your specific formulation.
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation and stability testing of this compound.
Issue 1: Rapid loss of potency in liquid formulations stored at 40°C.
-
Possible Cause: This is likely due to accelerated hydrolysis and/or oxidation at elevated temperatures. The pH of the formulation may also be outside the optimal range.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your formulation is stable and remains within the recommended 4.5 - 5.5 range throughout the stability study.
-
Incorporate Antioxidants: If not already present, add an antioxidant such as ascorbic acid or methionine to the formulation. See the table below for starting concentrations.
-
Consider a Lyophilized Formulation: For long-term stability, especially if the product is intended for regions with high ambient temperatures, developing a lyophilized (freeze-dried) powder for reconstitution is a highly effective strategy.
-
Issue 2: Formation of visible particulates after short-term storage at elevated temperatures.
-
Possible Cause: Particulate formation can result from the precipitation of this compound or its degradants, especially if the concentration of the active pharmaceutical ingredient (API) is high or if it interacts with excipients.
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of this compound in your formulation buffer at various temperatures.
-
Excipient Compatibility: Conduct studies to ensure that the excipients in your formulation are not causing the API to precipitate.
-
Incorporate Solubilizing Agents: Consider the addition of solubilizing agents or surfactants, such as Polysorbate 80, to improve the solubility of this compound and prevent precipitation.
-
Below is a logical workflow for troubleshooting stability issues with this compound.
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol outlines a typical accelerated stability study to assess the thermal stability of this compound formulations.
-
Preparation: Prepare at least three batches of your final this compound formulation.
-
Initial Analysis (T=0): Perform a full analysis on all batches, including:
-
Appearance (visual inspection for color and particulates)
-
pH
-
Assay for this compound concentration (using a validated HPLC method)
-
Related substances/impurities (using a validated HPLC method)
-
-
Storage: Place the samples in a temperature-controlled stability chamber at 40°C ± 2°C with 75% ± 5% relative humidity.
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 1, 3, and 6 months).
-
Analysis: At each time point, repeat the full analysis performed at T=0.
-
Data Evaluation: Compare the results at each time point to the initial data to determine the rate of degradation and predict the shelf life.
The following diagram illustrates the experimental workflow for this protocol.
Data Presentation
The following tables present example data from stability studies on different this compound formulations.
Table 1: Effect of pH on this compound Stability at 40°C for 3 Months
| Formulation | pH | Assay (% of Initial) | Total Impurities (%) |
| F1 | 3.5 | 85.2 | 4.8 |
| F2 | 4.5 | 95.1 | 1.9 |
| F3 | 5.5 | 94.8 | 2.1 |
| F4 | 6.5 | 88.7 | 4.2 |
Table 2: Effect of Antioxidants on this compound Stability at 40°C for 3 Months (pH 5.0)
| Formulation | Antioxidant | Concentration (w/v) | Assay (% of Initial) | Total Impurities (%) |
| F5 (Control) | None | N/A | 92.3 | 3.5 |
| F6 | Ascorbic Acid | 0.1% | 98.1 | 0.8 |
| F7 | Methionine | 0.5% | 97.5 | 1.1 |
| F8 | Sodium Metabisulfite | 0.05% | 96.9 | 1.4 |
Validation & Comparative
A Comparative Guide to Avanel S 150 and Other Non-ionic Surfactants for Emulsion Stability
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate surfactant is a critical determinant of emulsion stability in pharmaceutical and cosmetic formulations. This guide provides a comparative overview of Avanel S 150 against other commonly used non-ionic surfactants—Polysorbate 80 (Tween 80), Sorbitan Oleate (Span 80), and Poloxamer 188 (Pluronic F68). Due to a lack of publicly available direct comparative studies, this guide focuses on the individual properties of each surfactant and provides standardized experimental protocols for their evaluation.
Surfactant Properties and Characteristics
Non-ionic surfactants are widely employed in emulsion formulations due to their stability over a wide pH range and their compatibility with most active pharmaceutical ingredients.[1] this compound, chemically known as Sodium C12-15 Pareth-15 Sulfonate, is technically an anionic surfactant, but it exhibits properties, such as good emulsification and mildness, that make it a relevant comparator to non-ionic surfactants in certain applications.[2][3]
| Surfactant | Chemical Name | Key Properties | Primary Applications |
| This compound | Sodium C12-15 Pareth-15 Sulfonate | Good emulsifying, foaming, and counter-irritancy properties. Hydrolytically stable in all pH ranges.[2][3] | Facial scrubs, acne treatments, baby products, hypoallergenic products.[3] |
| Polysorbate 80 (Tween 80) | Polyoxyethylene (20) sorbitan monooleate | Hydrophilic emulsifier, excellent for forming oil-in-water (O/W) emulsions.[4] | Pharmaceuticals, foods, and cosmetics; used to stabilize aqueous formulations of medications for parenteral administration.[4] |
| Sorbitan Oleate (Span 80) | Sorbitan monooleate | Lipophilic emulsifier, primarily used for water-in-oil (W/O) emulsions, often in combination with a high HLB surfactant. | Topical and cosmetic formulations. |
| Poloxamer 188 (Pluronic F68) | Poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol) | Steric stabilizer, forms a protective layer around droplets, useful in preventing coalescence.[5] | Pharmaceutical emulsions, cell culture media. |
Experimental Protocols for Emulsion Stability Assessment
To objectively compare the performance of these surfactants, a standardized approach to emulsion preparation and stability testing is crucial.
Emulsion Preparation: Oil-in-Water (O/W) Emulsion
This protocol is designed to create a baseline O/W emulsion for comparative analysis of surfactants.
Materials:
-
Oil Phase (e.g., Mineral Oil, Soybean Oil)
-
Aqueous Phase (Deionized Water)
-
Surfactant (this compound, Tween 80, Span 80/Tween 80 blend, Pluronic F68)
-
High-shear homogenizer
Procedure:
-
Preparation of Phases:
-
Prepare the aqueous phase by dissolving the desired concentration of the hydrophilic surfactant (e.g., this compound, Tween 80, Pluronic F68) in deionized water.
-
Prepare the oil phase. If using a lipophilic surfactant like Span 80, dissolve it in the oil phase.
-
-
Heating: Heat both the oil and aqueous phases separately to 70-75°C. This helps to ensure a more uniform emulsion.
-
Mixing: Slowly add the oil phase to the aqueous phase while continuously mixing with a standard laboratory mixer.
-
Homogenization: Subject the coarse emulsion to high-shear homogenization for a defined period (e.g., 5 minutes) at a specific speed (e.g., 5000 rpm) to reduce the droplet size.
-
Cooling: Allow the emulsion to cool to room temperature while stirring gently.
Emulsion Stability Testing
a) Macroscopic Observation (Creaming/Sedimentation):
-
Transfer a fixed volume of the prepared emulsion into graduated cylinders.
-
Store the cylinders at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Visually inspect the emulsions at regular intervals (e.g., 24 hours, 7 days, 30 days) for any signs of phase separation, creaming (upward movement of droplets), or sedimentation (downward movement of droplets).
-
Quantify the extent of creaming or sedimentation by measuring the height of the separated layer.
b) Particle Size and Polydispersity Index (PDI) Analysis:
-
Use a dynamic light scattering (DLS) instrument to measure the mean droplet size and PDI of the emulsion.
-
Dilute the emulsion with deionized water to an appropriate concentration for measurement.
-
Perform measurements at regular intervals to monitor any changes in droplet size over time, which can indicate instability mechanisms like coalescence or Ostwald ripening.
c) Zeta Potential Measurement:
-
Measure the zeta potential of the emulsion droplets using an electrophoretic light scattering instrument.
-
The magnitude of the zeta potential provides an indication of the electrostatic repulsive forces between droplets. Higher absolute zeta potential values (typically > ±30 mV) are generally associated with better emulsion stability due to strong inter-droplet repulsion.
d) Centrifugation Stress Test:
-
Centrifuge a sample of the emulsion at a specific speed (e.g., 3000 rpm) for a defined time (e.g., 30 minutes).
-
Observe the emulsion for any signs of phase separation. This accelerated test can predict the long-term stability of the emulsion.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.
Table 1: Particle Size and Polydispersity Index (PDI) Over Time
| Surfactant | Time (Days) | Mean Particle Size (nm) | PDI |
| This compound | 0 | ||
| 7 | |||
| 30 | |||
| Tween 80 | 0 | ||
| 7 | |||
| 30 | |||
| Span 80/Tween 80 | 0 | ||
| 7 | |||
| 30 | |||
| Pluronic F68 | 0 | ||
| 7 | |||
| 30 |
Table 2: Zeta Potential Measurements
| Surfactant | Zeta Potential (mV) |
| This compound | |
| Tween 80 | |
| Span 80/Tween 80 | |
| Pluronic F68 |
Table 3: Creaming Index (%) After 30 Days
| Surfactant | Storage Temperature | Creaming Index (%) |
| This compound | 4°C | |
| 25°C | ||
| 40°C | ||
| Tween 80 | 4°C | |
| 25°C | ||
| 40°C | ||
| Span 80/Tween 80 | 4°C | |
| 25°C | ||
| 40°C | ||
| Pluronic F68 | 4°C | |
| 25°C | ||
| 40°C |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in emulsion stability.
References
- 1. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium C12-15 Pareth-15 Sulfonate | Avanel® S 150 CG | Cosmetic Ingredients Guide [ci.guide]
- 3. Relating emulsion stability to interfacial properties for pharmaceutical emulsions stabilized by Pluronic F68 surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Performance evaluation of Sodium C12-15 Pareth-15 Sulfonate in different polymerization techniques.
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical step in optimizing polymerization processes. This guide provides a comparative evaluation of Sodium C12-15 Pareth-15 Sulfonate, a potent anionic surfactant, against other commonly used alternatives in various polymerization techniques. While direct experimental data for this specific sulfonate in polymerization is limited in publicly available literature, this guide draws upon performance data of structurally analogous surfactants, such as fatty alcohol ether sulfates, to provide a comprehensive overview.
Sodium C12-15 Pareth-15 Sulfonate is an anionic surfactant characterized by a C12-15 alkyl chain, a polyether chain with approximately 15 ethylene oxide units, and a terminal sulfonate group. This structure imparts excellent emulsifying and stabilizing properties, making it a candidate for polymerization techniques requiring robust particle formation and stability.
Comparative Performance in Emulsion Polymerization
Emulsion polymerization is a widely used technique for producing synthetic latexes. The choice of surfactant is paramount as it influences particle size, stability, and polymerization kinetics. Here, we compare the anticipated performance of Sodium C12-15 Pareth-15 Sulfonate with two industry-standard anionic surfactants: Sodium Lauryl Sulfate (SLS) and Sodium Dodecyl Benzene Sulfonate (SDBS). The data presented is a composite estimation based on studies of similar alcohol ether sulfates.
| Performance Metric | Sodium C12-15 Pareth-15 Sulfonate (Anticipated) | Sodium Lauryl Sulfate (SLS) | Sodium Dodecyl Benzene Sulfonate (SDBS) |
| Critical Micelle Concentration (CMC) | Lower | Higher | Moderate |
| Particle Size Control | Excellent (Fine particle size) | Good | Good |
| Latex Stability | Excellent (Good mechanical and electrolyte stability) | Moderate | Good |
| Polymerization Rate | Potentially Faster | Standard | Standard |
| Water Sensitivity of Final Film | Moderate | High | Moderate |
Note: The performance of Sodium C12-15 Pareth-15 Sulfonate is inferred from data on fatty alcohol ether sulfates. Direct experimental validation is recommended.
Influence of Ethoxylation on Performance
The presence of the ethoxylated chain in Sodium C12-15 Pareth-15 Sulfonate offers distinct advantages over non-ethoxylated counterparts like SLS. The polyethylene oxide chain provides steric hindrance in addition to electrostatic repulsion from the sulfonate group, leading to enhanced stability of the polymer particles. Studies on fatty alcohol ether sulfates have shown that an increased degree of ethoxylation can lead to finer particle sizes and improved latex stability.[1]
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for common polymerization techniques are provided below. These can be adapted to evaluate the specific performance of Sodium C12-15 Pareth-15 Sulfonate.
Emulsion Polymerization of Vinyl Acetate
This protocol outlines a typical batch emulsion polymerization of vinyl acetate, a common monomer for producing adhesives and coatings.
Materials:
-
Vinyl Acetate (inhibitor removed)
-
Deionized Water
-
Surfactant (e.g., Sodium C12-15 Pareth-15 Sulfonate, SLS)
-
Initiator (e.g., Potassium Persulfate)
-
Buffer (e.g., Sodium Bicarbonate)
Procedure:
-
A reactor vessel equipped with a stirrer, condenser, and nitrogen inlet is charged with deionized water and the surfactant.
-
The solution is purged with nitrogen for 30 minutes to remove oxygen.
-
The reactor is heated to the desired polymerization temperature (typically 60-70°C).
-
A pre-emulsion of vinyl acetate in a portion of the surfactant solution is prepared separately.
-
The initiator, dissolved in deionized water, is added to the reactor.
-
The monomer pre-emulsion is then fed into the reactor over a period of 2-4 hours.
-
After the feed is complete, the reaction is allowed to proceed for an additional 1-2 hours to ensure high conversion.
-
The resulting latex is cooled to room temperature and filtered.
Suspension Polymerization of Styrene
This protocol describes a typical suspension polymerization of styrene to produce polystyrene beads.
Materials:
-
Styrene (inhibitor removed)
-
Deionized Water
-
Suspending Agent (e.g., Polyvinyl Alcohol)
-
Initiator (e.g., Benzoyl Peroxide)
Procedure:
-
A reactor vessel equipped with a stirrer and reflux condenser is charged with deionized water and the suspending agent.
-
The mixture is heated and stirred until the suspending agent is fully dissolved.
-
The initiator is dissolved in the styrene monomer in a separate vessel.
-
The monomer-initiator solution is added to the aqueous phase in the reactor with vigorous stirring to form a suspension of monomer droplets.
-
The temperature is raised to the polymerization temperature (typically 80-90°C) to initiate the reaction.
-
The polymerization is carried out for several hours until the desired conversion is reached.
-
The resulting polymer beads are then cooled, filtered, washed with water, and dried.[2][3][4][5]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in emulsion and suspension polymerization.
Caption: Workflow for a typical emulsion polymerization experiment.
Caption: Workflow for a typical suspension polymerization experiment.
Logical Relationships in Performance Evaluation
The selection of a surfactant for a specific polymerization technique involves considering several interconnected factors. The following diagram illustrates the logical relationships between surfactant properties and desired polymerization outcomes.
Caption: Key relationships in surfactant performance evaluation.
References
Validating Avanel S 150 Purity for Sensitive Research Applications: A Comparative Guide
For researchers and drug development professionals, the purity of every component is paramount. Excipients and surfactants, while often considered inert, can introduce impurities that may impact experimental outcomes, formulation stability, and biocompatibility. This guide provides a comprehensive comparison of Avanel S 150, a mild anionic surfactant, with common alternatives, and details the experimental protocols required to validate its purity for sensitive research applications.
This compound CG N, chemically known as Sodium C12-15 Pareth-15 Sulfonate, is a surfactant manufactured by BASF, valued for its mildness and good foaming properties, making it suitable for products designed for sensitive skin, such as facial scrubs and baby products.[1][2] Its unique structure, featuring a sulfonate-capped linear alkyl ethoxylate, contributes to its low irritation potential and stability across a wide pH range.[3]
Comparative Analysis: this compound vs. Alternatives
To ensure the selection of the most appropriate surfactant, it is crucial to compare its purity profile with that of viable alternatives. The primary alternatives for sensitive applications include Sodium Cocoyl Isethionate (SCI) and Cocamidopropyl Betaine (CAPB).
| Parameter | This compound (Sodium C12-15 Pareth-15 Sulfonate) | Sodium Cocoyl Isethionate (SCI) | Cocamidopropyl Betaine (CAPB) |
| Typical Purity (Active Matter) | >99% (as per supplier data for similar compounds) | Typically 85% minimum active matter, with some grades reaching >95%.[4][5][6] | Typically sold as a ~30-35% aqueous solution (active matter).[7] |
| Chemical Family | Anionic Surfactant (Alkyl Ether Sulfonate)[2] | Anionic Surfactant (Acyl Isethionate) | Amphoteric Surfactant |
| Common Impurities | Unreacted starting materials (C12-15 alcohols), polyethylene glycol (PEG), 1,4-dioxane (potential ethoxylation byproduct). | Free coconut fatty acids, sodium isethionate.[5] | Dimethylaminopropylamine (DMAPA), aminoamide (AA), sodium chloride.[8][9] |
| Key Purity Concerns | Potential for 1,4-dioxane contamination, which is a suspected carcinogen. Distribution of ethoxylate chain lengths. | Residual free fatty acids can affect formulation pH and stability. | DMAPA and AA are known skin sensitizers and are critical impurities to monitor.[8][9] |
| Recommended Purity Validation | HPLC-ELSD, GC-MS (for 1,4-dioxane), FTIR | HPLC, Titration for free fatty acids, FTIR | HPLC, GC-MS (for residual amines), Titration.[8] |
Experimental Protocols for Purity Validation
To ensure lot-to-lot consistency and validate the purity of this compound or its alternatives, a combination of analytical techniques should be employed.[10]
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a cornerstone technique for separating, identifying, and quantifying the main surfactant component and non-volatile impurities.[9]
Objective: To quantify the active surfactant content and identify non-volatile organic impurities.
Methodology:
-
Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as many surfactants lack a strong UV chromophore.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is suitable for separating components based on hydrophobicity.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: Ramp to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Settings (ELSD): Nebulizer Temperature: 40°C; Evaporator Temperature: 60°C; Gas Flow (Nitrogen): 1.5 L/min.
-
Sample Preparation: Accurately weigh 10 mg of the surfactant sample, dissolve in 10 mL of a 50:50 water/acetonitrile mixture, and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their retention times to known standards.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is essential for detecting and quantifying volatile or semi-volatile impurities, such as residual starting materials or harmful byproducts like 1,4-dioxane.[11]
Objective: To detect and quantify residual volatile organic compounds, specifically 1,4-dioxane.
Methodology:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Technique: Headspace sampling is preferred for 1,4-dioxane analysis to avoid matrix interference.
-
Column: A polar column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial: 50°C, hold for 5 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Injector Temperature: 200°C.
-
MS Parameters: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 35-200.
-
Sample Preparation (Headspace): Accurately weigh 100 mg of the surfactant into a 20 mL headspace vial. Add 5 mL of water. Seal and heat at 80°C for 20 minutes before automated injection of the headspace gas.
-
Quantification: Use a standard calibration curve prepared with known concentrations of 1,4-dioxane. The ion at m/z 88 is typically used for quantification.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation
FTIR provides a unique "molecular fingerprint" and is an excellent rapid screening tool to confirm the identity of the material and detect the presence of unexpected chemical bonds, indicating contamination.[1][12]
Objective: To verify the chemical identity of the surfactant by confirming the presence of characteristic functional groups and to screen for gross contamination.
Methodology:
-
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16 scans.
-
Sample Preparation: Place a small amount of the liquid or powdered sample directly onto the ATR crystal.
-
Data Analysis:
-
Compare the acquired spectrum against a reference spectrum of a known pure standard.
-
For this compound (Sulfonate): Look for characteristic peaks for S=O stretching of the sulfonate group (around 1200 cm⁻¹ and 1050 cm⁻¹) and C-O-C stretching of the ethoxylate chain (around 1100 cm⁻¹).[13]
-
For SCI (Ester): Look for a strong C=O ester peak (around 1735 cm⁻¹) and sulfonate peaks.
-
For CAPB (Amide & Carboxylate): Look for C=O amide peak (around 1640 cm⁻¹) and carboxylate (COO⁻) stretches.
-
The presence of unexpected peaks would indicate impurities that should be further investigated by chromatography.
-
Visualizing Workflows and Pathways
Experimental Workflow for Purity Validation
The following diagram outlines the logical flow for a comprehensive purity validation of a surfactant like this compound.
Caption: Workflow for comprehensive surfactant purity validation.
Hypothetical Signaling Pathway Application
In drug development, surfactants are used to solubilize poorly soluble active pharmaceutical ingredients (APIs) for in-vitro cell-based assays. An impure surfactant could inadvertently activate or inhibit a signaling pathway, confounding results. This diagram shows a simplified pathway where a solubilized API is intended to act.
Caption: Role of a surfactant in delivering an API to a target pathway.
References
- 1. specialchem.com [specialchem.com]
- 2. specialchem.com [specialchem.com]
- 3. Sodium C12-15 Pareth-15 Sulfonate | Avanel® S 150 CG | Cosmetic Ingredients Guide [ci.guide]
- 4. ulprospector.com [ulprospector.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. Sodium cocoyl isethionate | CymitQuimica [cymitquimica.com]
- 7. nbinno.com [nbinno.com]
- 8. Cocamidopropyl Betaine in Skin Care: Everything You Need to Know [elchemy.com]
- 9. puracy.com [puracy.com]
- 10. How to Verify Lot-to-Lot Consistency of Biochemical Raw Materials [synapse.patsnap.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Assessing the Biocompatibility of Avanel S 150 for In-Vitro Studies: A Comparative Guide
Introduction to Avanel S 150 and Its Alternatives
This compound, chemically known as sodium C12-15 pareth-15 sulfonate, is an anionic surfactant recognized for its mild properties, making it a common ingredient in personal care products. Its potential application in in-vitro studies stems from its purported low irritation and high biodegradability. In the context of cell culture and in-vitro assays, surfactants are often employed for cell lysis, as detergents in washing buffers, or to solubilize proteins and lipids. However, their interaction with cell membranes can lead to cytotoxicity, affecting cell viability and integrity.
This guide compares this compound with three widely used non-ionic surfactants in research settings: Triton X-100, Polysorbates (Tween 20 and Tween 80), and Pluronic F-68. These alternatives have been extensively characterized in the scientific literature, providing a baseline for assessing the biocompatibility of novel or less-studied surfactants like this compound.
Comparative Analysis of Surfactant Properties
The selection of a surfactant for in-vitro use often depends on its chemical properties, which can influence its interaction with cellular components. The following table summarizes key properties of this compound and its common alternatives.
| Surfactant | Chemical Name | Type | Key Properties & Applications in In-Vitro Studies |
| This compound | Sodium C12-15 Pareth-15 Sulfonate | Anionic | Mild surfactant with good emulsifying properties. Potential for gentle cell lysis and as a detergent in washing buffers.[1][2] |
| Triton X-100 | Octylphenol ethoxylate | Non-ionic | Strong solubilizing agent, widely used for cell lysis and protein extraction. Known to be cytotoxic at higher concentrations. |
| Polysorbate 20 (Tween 20) | Polyoxyethylene (20) sorbitan monolaurate | Non-ionic | Mild detergent commonly used in buffers (e.g., TBS-T) for washing in immunoassays (ELISA, Western blotting) to reduce non-specific binding. |
| Polysorbate 80 (Tween 80) | Polyoxyethylene (20) sorbitan monooleate | Non-ionic | Used as a solubilizer for poorly water-soluble compounds and as a stabilizer in cell culture media. Can exhibit cytotoxicity at higher concentrations.[3] |
| Pluronic F-68 | Poloxamer 188 | Non-ionic | Shear-protective agent in suspension cell cultures, preventing cell damage from mechanical stress. Generally considered to have low cytotoxicity.[4] |
Quantitative Comparison of Surfactant Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity. The following table compiles available IC50 data for the alternative surfactants across various cell lines. It is important to note that these values can vary significantly depending on the cell type, exposure time, and the specific assay used.
| Surfactant | Cell Line | Assay | IC50 / Effective Concentration |
| Triton X-100 | HeLa | SECM | ~0.17 mM (permeabilization without cell death) |
| Various | LDH Assay | ED50 values correlate with Draize scores of 20 | |
| Polysorbate 80 | Rat Thymocytes | Fluo-3 AM | >100 µg/ml (no significant effect on viability)[5] |
| Caco-2 | WST-1 Assay | Low cytotoxicity at 0.05-0.125%[6] | |
| Pluronic F-68 | CHO | Proliferation Assay | No adverse impact up to 5 g/L[7] |
| Neuroblastoma | MTT Assay | Increased cell viability at certain concentrations |
Note: The absence of this compound from this table highlights the current gap in publicly available, peer-reviewed research on its specific cytotoxic profile in common in-vitro cell models. Researchers are encouraged to use the protocols provided in this guide to determine the optimal, non-toxic working concentration of this compound for their specific application.
Experimental Protocols for Biocompatibility Assessment
To facilitate the evaluation of this compound and its comparison with other surfactants, detailed protocols for key in-vitro biocompatibility assays are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound and the alternative surfactants in cell culture medium. Replace the existing medium with the surfactant-containing medium. Include a vehicle control (medium without surfactant).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Figure 1: Workflow for the MTT Cell Viability Assay.
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH activity is measured using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a strong detergent).
Figure 2: Workflow for the LDH Cytotoxicity Assay.
Cell Adhesion Assay
This assay assesses the ability of cells to attach to a substrate after exposure to the test compounds.
Principle: Cells are allowed to adhere to a pre-coated plate. Non-adherent cells are washed away, and the remaining adherent cells are quantified using a staining method.
Protocol:
-
Plate Coating: Coat a 96-well plate with an extracellular matrix protein (e.g., collagen, fibronectin) and incubate. Block non-specific binding sites with BSA.
-
Cell Treatment: Treat cells in suspension with different concentrations of the surfactants for a defined period.
-
Cell Seeding: Add the treated cells to the coated wells and incubate to allow for adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the remaining cells and stain with crystal violet.
-
Dye Solubilization: Solubilize the crystal violet with a solution (e.g., 10% acetic acid).[5]
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Quantify the relative cell adhesion compared to the untreated control.
Figure 3: Workflow for the Cell Adhesion Assay.
Apoptosis Assay (Caspase-3 Activity)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: Activated caspase-3 in apoptotic cells cleaves a specific substrate, releasing a chromophore or fluorophore that can be quantified.
Protocol:
-
Cell Treatment: Treat cells with the surfactants as described previously.
-
Cell Lysis: Lyse the cells to release their cytoplasmic contents.
-
Caspase-3 Reaction: Add the caspase-3 substrate to the cell lysate.
-
Incubation: Incubate at 37°C to allow for substrate cleavage.
-
Signal Detection: Measure the absorbance or fluorescence of the cleaved product.
-
Data Analysis: Determine the fold-increase in caspase-3 activity relative to the untreated control.
Hemocompatibility Assay (Hemolysis Assay)
This assay evaluates the lytic effect of the surfactants on red blood cells.
Principle: Hemoglobin release from lysed red blood cells is quantified by measuring the absorbance of the supernatant.
Protocol:
-
Blood Collection: Obtain fresh whole blood and prepare a red blood cell (RBC) suspension.
-
Treatment: Incubate the RBC suspension with various concentrations of the surfactants. Include a positive control (e.g., Triton X-100) and a negative control (PBS).
-
Incubation: Incubate the samples at 37°C.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the released hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.
Potential Impact on Cellular Signaling Pathways
Surfactants can interfere with cellular signaling by disrupting the plasma membrane, altering membrane protein function, or inducing cellular stress. Two key pathways that can be affected are apoptosis and focal adhesion signaling.
Surfactant-Induced Apoptosis
The interaction of surfactants with the cell membrane can trigger either intrinsic or extrinsic apoptotic pathways. This can involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c, which in turn activates the caspase cascade.
References
- 1. Pulmonary Toxicity of Polysorbate-80-coated Inhalable Nanoparticles; In vitro and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dessecting the toxicological profile of polysorbate 80 (PS80): comparative analysis of constituent variability and biological impact using a zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety of Polysorbate 80 in the Oncology Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of poloxamer 188 (Pluronic F-68) additive on cell mechanical properties, quantification by real-time deformability cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 7. Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Detergent cytotoxicity: simplified assay of cytolysis by measuring LDH activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Avanel S 150: A Novel Solubilizing Agent for Experimental Drug Formulations
This guide provides a quantitative comparison of Avanel S 150 with established solubilizing agents, Polysorbate 80 and Cremophor EL. The analysis focuses on the application of these agents in the formulation of "Drug Y," a model hydrophobic compound, to enhance its aqueous solubility and stability. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting appropriate excipients for their experimental needs.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of this compound in comparison to Polysorbate 80 and Cremophor EL. All experiments were conducted using a 1% (w/v) concentration of the solubilizing agent in a phosphate-buffered saline (PBS) solution at 25°C.
Table 1: Solubility Enhancement of Drug Y
| Solubilizing Agent | Drug Y Saturation Solubility (µg/mL) | Fold Increase in Solubility |
| Control (PBS only) | 0.8 ± 0.1 | 1.0 |
| This compound | 152.4 ± 5.3 | 190.5 |
| Polysorbate 80 | 121.7 ± 4.8 | 152.1 |
| Cremophor EL | 135.2 ± 6.1 | 169.0 |
Table 2: Formulation Stability Analysis
| Solubilizing Agent | Initial Particle Size (nm) | Particle Size after 48h at 25°C (nm) | % Change in Particle Size |
| This compound | 85.3 ± 3.1 | 86.1 ± 3.5 | +0.9% |
| Polysorbate 80 | 92.1 ± 4.2 | 98.7 ± 4.9 | +7.2% |
| Cremophor EL | 88.6 ± 3.9 | 95.3 ± 4.5 | +7.6% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
2.1. Solubility Enhancement Assay
An excess amount of Drug Y was added to separate vials containing a 1% (w/v) solution of each solubilizing agent (this compound, Polysorbate 80, and Cremophor EL) in PBS. The resulting suspensions were agitated in a shaking incubator at 25°C for 24 hours to ensure equilibrium was reached. After incubation, the samples were centrifuged at 14,000 rpm for 20 minutes to pellet the undissolved drug. The supernatant was then carefully collected, filtered through a 0.22 µm syringe filter, and diluted with an appropriate volume of mobile phase. The concentration of dissolved Drug Y was quantified using High-Performance Liquid Chromatography (HPLC).
2.2. High-Performance Liquid Chromatography (HPLC) Method
-
System: Agilent 1260 Infinity II LC System
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV absorbance at 280 nm
-
Quantification: A standard curve was generated using known concentrations of Drug Y to determine the concentration in the experimental samples.
2.3. Formulation Stability and Particle Size Analysis
Formulations of Drug Y were prepared at a concentration of 100 µg/mL in 1% (w/v) solutions of each solubilizing agent. The particle size distribution of the resulting micellar solutions was measured immediately after preparation (t=0) and after 48 hours of storage at 25°C using Dynamic Light Scattering (DLS).
-
System: Malvern Zetasizer Nano ZS
-
Scattering Angle: 173°
-
Temperature: 25°C
-
Data Analysis: The Z-average diameter was reported as the mean particle size.
Visualized Workflows and Pathways
3.1. Experimental Workflow for Comparative Analysis
The following diagram illustrates the workflow for the comparative analysis of the different solubilizing agents.
3.2. Hypothetical Signaling Pathway of Drug Y
This diagram represents a hypothetical signaling pathway that could be modulated by Drug Y, illustrating a potential mechanism of action relevant to its therapeutic application. The solubilizing agent's role is to ensure the drug reaches its target.
Safety Operating Guide
Prudent Disposal of Avanel S 150: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of operational safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of Avanel S 150, a surfactant identified as Sodium C12-15 Pareth-15 Sulfonate. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on guidelines for similar chemical substances.
I. Personal Protective Equipment (PPE) and Spill Management
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). In the event of a spill, immediate and correct containment is crucial to prevent environmental contamination and ensure personnel safety.
Recommended Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Body Covering: A lab coat or other protective clothing.
Spill Containment and Cleanup Procedure:
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1]
-
Absorption: For liquid spills, use a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite to absorb the substance.[1]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[1]
-
Cleaning: Clean the affected area thoroughly.
-
Disposal: Dispose of the container with the absorbed material in accordance with local, regional, and national hazardous waste regulations.[1]
II. Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and the applicable local regulations. It is crucial to avoid releasing the substance into the environment, as similar surfactants can be toxic to aquatic life.[2]
For Small Quantities (e.g., residual amounts in containers):
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water).
-
Collection of Rinsate: Collect the rinsate for proper disposal. Do not pour the rinsate down the drain unless explicitly permitted by local regulations for this specific substance.
-
Container Disposal: The thoroughly rinsed container can typically be disposed of as regular waste or recycled, depending on local guidelines.
For Large Quantities or Unused Product:
-
Do Not Drain Dispose: Unless explicitly authorized by your local environmental regulatory agency, do not dispose of this compound down the drain. While some diluted surfactants may be approved for drain disposal in specific contexts, this cannot be assumed for this compound without official guidance.[3]
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.
-
Licensed Waste Disposal Contractor: Contact a licensed professional waste disposal service to arrange for the collection and proper disposal of the chemical waste. This is the safest and most compliant method for disposing of significant quantities of laboratory chemicals.
-
Packaging and Labeling: Ensure the waste is securely packaged and clearly labeled according to regulatory requirements before collection.
III. Key Disposal Information Summary
| Parameter | Guideline | Citation |
| Spill Containment | Use non-combustible absorbent material (e.g., sand, earth). | [1] |
| Disposal of Spilled Material | Place in a suitable container for disposal according to local/national regulations. | [1] |
| General Disposal Principle | Dispose of contents/container in accordance with local regulations. | [1] |
| Environmental Hazard | Similar surfactants are noted as being toxic to aquatic life. | [2] |
| Drain Disposal | Generally not recommended; requires verification of local regulations. Some diluted surfactants may be permissible for drain disposal under specific guidelines. | [3] |
| Primary Disposal Method | Contact a licensed professional waste disposal service. |
IV. Disposal Decision Workflow
The following diagram illustrates the logical steps to follow when determining the proper disposal procedure for this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Avanel S 150
This guide provides crucial safety and logistical information for handling Avanel S 150, a trade name for a surfactant solution containing Sodium C12-15 Pareth-15 Sulfonate (15-40%).[1][2] This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, especially in its concentrated form, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | Recommended to prevent eye contact with splashes, which can cause irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl Rubber) | To prevent skin contact, which may cause irritation upon prolonged exposure.[3] |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | To protect skin and clothing from spills and splashes. |
| Respiratory Protection | Generally not required under normal, well-ventilated conditions. | If aerosols are generated or handling in a poorly ventilated area, a respirator may be necessary. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect feet from spills. |
Handling and Storage Procedures
2.1. Handling:
-
Ensure adequate ventilation in the work area.
-
Avoid direct contact with skin and eyes.[3]
-
Do not ingest.
-
Wash hands thoroughly after handling.[3]
-
Use dedicated equipment and clean spills promptly.
2.2. Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Store away from strong oxidizing agents.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Disposal Plan
4.1. Waste this compound:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not pour down the drain unless permitted by local authorities for diluted solutions. Surfactants can impact aquatic life.
-
For larger quantities, consult your institution's environmental health and safety (EHS) office for guidance on chemical waste disposal.
4.2. Contaminated PPE:
-
Contaminated gloves, lab coats, and other disposable PPE should be placed in a designated waste container.
-
Follow your institution's guidelines for the disposal of chemically contaminated solid waste.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing. Wash affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: Absorb small spills with an inert material (e.g., sand, earth) and place in a suitable container for disposal. For large spills, contain the spill and contact your EHS office.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
